antigen Dlx-2
Description
Evolutionary Conservation and Dlx Gene Family Context
The DLX gene family consists of homeobox-containing transcription factors that are related to the Distal-less (Dll) gene found in Drosophila. nih.govwikipedia.orgnorthwestern.edu This relationship highlights a deep evolutionary conservation of this gene family across diverse species, suggesting its fundamental importance in metazoan development, particularly in the development of appendages and head structures. wikipedia.orgplos.org
In vertebrates, the DLX gene family comprises at least six members, numbered DLX1 to DLX6. nih.govwikipedia.org These genes are typically organized into three bigenic pairs: DLX1/DLX2, DLX3/DLX4, and DLX5/DLX6. wikipedia.orgplos.orgatlasgeneticsoncology.org This clustered organization is conserved and is thought to be important for their coordinated expression and regulation through shared cis-regulatory elements located in the intergenic regions. researchgate.netresearchgate.net Phylogenetic analyses suggest that an initial tandem duplication event in an early bilateral ancestor led to a linked pair of Dlx genes, which was then duplicated during the whole-genome duplication events that occurred before the diversification of bony fish and tetrapods. plos.orgnih.gov This evolutionary history has resulted in the expansion and diversification of the DLX gene family in vertebrates. plos.org
Genomic Organization and Chromosomal Location of the DLX2 Locus
In humans, the DLX2 gene is located on the long arm of chromosome 2, specifically at band 2q31.1. nih.govwikipedia.orgatlasgeneticsoncology.orgjax.orglovd.nl It is found in a tail-to-tail, or inverted convergent, orientation with the DLX1 gene, forming the DLX1/DLX2 bigenic cluster. wikipedia.orgatlasgeneticsoncology.orgnih.gov This arrangement is conserved in many vertebrates, including mice, where Dlx1 and Dlx2 are located on chromosome 2. frontiersin.orgresearchgate.net
The DLX2 gene, like other DLX genes, typically comprises three exons. researchgate.net The region between the convergently transcribed DLX1 and DLX2 genes contains important cis-regulatory elements (CREs) that are crucial for the proper spatiotemporal expression of both genes during development. atlasgeneticsoncology.orgresearchgate.netresearchgate.net These shared enhancers contribute to the orchestrated expression patterns observed for DLX1 and DLX2. researchgate.net For instance, conserved non-coding sequences like I12b and URE2 within the DLX1/DLX2 locus have been identified and characterized for their enhancer activity in the developing forebrain. atlasgeneticsoncology.orgresearchgate.netresearchgate.netjneurosci.org
Historical Context of Dlx2 Discovery and Initial Characterization
The identification of vertebrate homeobox genes was often based on their sequence similarity to developmental genes in Drosophila, such as Distal-less. nih.govwikipedia.orggenecards.org DLX2 was one of the early human homeobox gene homologues to be discovered. atlasgeneticsoncology.org Its initial characterization, along with other DLX family members, pointed towards a role in developmental processes, particularly in the formation of the forebrain and craniofacial structures. nih.govwikipedia.orgnorthwestern.edu Early research, often utilizing model organisms like mice, involved studying the expression patterns of Dlx2 during embryonic development and investigating the phenotypes resulting from its mutation or altered expression. frontiersin.orgnorthwestern.edujax.org These studies were instrumental in establishing the critical functions of DLX2 in processes such as neuronal differentiation and migration, as well as the morphogenesis of structures derived from the branchial arches. northwestern.edujax.orgsdbonline.orgnih.gov The discovery of the DLX gene family and the characterization of individual members like DLX2 have provided significant insights into the genetic control of vertebrate development. northwestern.edu
Note: As stated in the introduction, DLX2 is a protein encoded by a gene and does not have a PubChem CID, which is typically assigned to small chemical compounds. Therefore, a table of compound names and corresponding PubChem CIDs is not applicable in this context.
Properties
CAS No. |
151597-45-4 |
|---|---|
Molecular Formula |
C13H15FO |
Synonyms |
antigen Dlx-2 |
Origin of Product |
United States |
Molecular Architecture and Intrinsic Regulation of Dlx2 Protein
Dlx2 Protein Domain Structure: Homeobox Domain and DNA Binding
The Dlx2 protein is a transcription factor characterized by a highly conserved DNA-binding motif known as the homeobox domain. biologists.comatlasgeneticsoncology.org The major isoform of human Dlx2 is composed of 328 amino acids and has a molecular weight of approximately 34.2 kDa with an isoelectric point (pI) of 9.5. atlasgeneticsoncology.orgresearchgate.net Its structure as a helix-turn-helix transcription factor dictates its function in gene regulation. atlasgeneticsoncology.org
The most critical feature of Dlx2 is the ultraconserved homeobox domain, which is located between amino acid residues 153 and 211. atlasgeneticsoncology.orgresearchgate.net This domain is responsible for recognizing and binding to specific DNA sequences in the promoter and enhancer regions of target genes. The consensus binding site for Dlx2 has been identified as TTA(G/A)TTGA. atlasgeneticsoncology.orgresearchgate.net
In addition to the homeobox domain, Dlx2 possesses a second N-terminal DNA binding domain, which is a specific feature of the Dlx2/3/5 subgroup within the Dlx family. atlasgeneticsoncology.orgresearchgate.net This domain is encoded by the first exon and spans amino acid residues 51-132. atlasgeneticsoncology.org The protein's architecture also includes notable local composition biases, such as three poly-glycine stretches and one poly-histidine stretch. atlasgeneticsoncology.orgresearchgate.net Dlx proteins, including Dlx2, are known to interact with general transcriptional regulators and co-bind with other transcription factors to regulate the expression of target genes with high specificity. biologists.comnih.gov
Key Structural and Functional Domains of Dlx2 Protein
| Domain / Feature | Amino Acid Position | Primary Function | Reference |
|---|---|---|---|
| N-terminal DNA Binding Domain | 51-132 | Contributes to DNA binding; specific to the Dlx2/3/5 clade. | atlasgeneticsoncology.orgresearchgate.net |
| Homeobox Domain | 153-211 | Primary DNA-binding motif (helix-turn-helix structure) that recognizes specific gene sequences. | atlasgeneticsoncology.orgresearchgate.net |
| Phosphorylation Target | Serine at 232 | Site for post-translational modification by kinases. | atlasgeneticsoncology.orgresearchgate.net |
Post-Translational Modifications of Dlx2 and Their Functional Implications
The function of the Dlx2 protein is regulated by post-translational modifications (PTMs), which can alter its activity, stability, and interactions with other molecules. While the full scope of Dlx2 PTMs is an area of ongoing research, specific modifications have been identified.
Phosphorylation is a key regulatory mechanism for Dlx2. A known phosphorylation target site exists at the serine residue at position 232. atlasgeneticsoncology.orgresearchgate.net Furthermore, research has indicated that a regulatory subunit of DNA-dependent protein kinase interacts with Dlx2, suggesting a potential role for this kinase in phosphorylating and thereby modulating Dlx2's transcriptional activity. scholaris.ca
Epigenetic mechanisms also play a role in regulating Dlx2 function. atlasgeneticsoncology.org Chromatin immunoprecipitation assays have revealed that the Dlx2 locus is a direct target of the histone methyltransferase Mll1 (mixed-lineage leukemia 1). atlasgeneticsoncology.org This suggests that histone methylation can control the accessibility of the Dlx2 gene for transcription, thereby influencing the amount of Dlx2 protein available in the cell. Altered methylation patterns of the Dlx2 gene have been observed in certain pathological conditions. atlasgeneticsoncology.org
Known Post-Translational Modifications of Dlx2
| Modification Type | Details | Potential Functional Implication | Reference |
|---|---|---|---|
| Phosphorylation | Target site identified at Serine-232. Potential interaction with DNA-dependent protein kinase. | Modulation of transcriptional activity and protein-protein interactions. | atlasgeneticsoncology.orgresearchgate.netscholaris.ca |
| Methylation (Gene Locus) | The Dlx2 gene locus is a target of the histone methyltransferase Mll1. | Epigenetic control of Dlx2 gene expression. | atlasgeneticsoncology.org |
Subcellular Localization and Dynamic Translocation of Dlx2
As a transcription factor, the primary site of Dlx2 function is the cell nucleus. atlasgeneticsoncology.orgresearchgate.net It is predominantly a nuclear protein, where it binds to DNA and regulates the transcription of its target genes. atlasgeneticsoncology.org The localization of proteins is critical to their function, as the cellular compartment determines the available interaction partners and chemical environments. nih.govnih.gov
While Dlx2 is mainly found in the nucleus, evidence suggests that its localization can be dynamic. Studies have shown that Dlx2 is expressed in both the nucleus and the cytoplasm of cells in the ventral thalamus. scholaris.ca This dual localization indicates that Dlx2 may undergo nucleocytoplasmic shuttling, a process where proteins are actively transported between the nucleus and the cytoplasm. This dynamic translocation allows the cell to rapidly control the protein's access to its target genes in the nucleus, providing another layer of functional regulation. scholaris.canih.gov The specific mechanisms and signaling pathways that control the translocation of Dlx2 are subjects for further investigation.
Dlx2 Protein Isoforms and Their Potential Functional Divergence
The Dlx2 gene gives rise to multiple protein isoforms through the process of alternative splicing. atlasgeneticsoncology.orguniprot.org At least two splice variants have been identified. atlasgeneticsoncology.org These isoforms share the first two exons, which means they both contain the critical homeobox domain and the N-terminal DLL domain. atlasgeneticsoncology.org
The major, or canonical, isoform is 328 amino acids in length. atlasgeneticsoncology.orguniprot.org While the exact structures of the other isoforms are less characterized, their existence implies a potential for functional divergence. Different isoforms of a protein can have distinct expression patterns, binding affinities, or regulatory properties. Although the specific functional differences between the Dlx2 isoforms have not been fully elucidated, the conservation of the primary DNA-binding domains suggests they may regulate an overlapping set of target genes, perhaps with different efficiencies or under different cellular contexts.
Mechanisms of Dlx2 Transcriptional Regulation
DNA Binding Specificity and Consensus Elements for DLX2
DLX2, as a homeodomain transcription factor, exerts its function by binding to specific DNA sequences within the regulatory regions of target genes. The homeodomain is a highly conserved DNA-binding motif. Dlx proteins, including DLX2, are known to bind to AT-rich sequences. nih.gov The specificity of DNA binding is a critical determinant of which genes are regulated by DLX2. The interaction with other transcription factors can also influence the DNA binding specificity and the resulting transcriptional outcome. nih.govnih.gov
Regulation of DLX2 Gene Expression
The expression of the DLX2 gene is tightly controlled in a spatial and temporal manner throughout development and in various cellular contexts. This regulation involves a complex interplay of upstream transcription factors, developmental signaling pathways, and epigenetic modifications.
Transcriptional Control of DLX2 by Upstream Factors (e.g., TGFβ)
DLX2 gene expression is responsive to a variety of signaling pathways and upstream transcription factors. Transforming Growth Factor beta (TGFβ) signaling has been shown to regulate DLX2 expression. wikipedia.orgwikidoc.orgneobioscience.comcloudna.cn For example, DLX2 is involved in TGF-beta- and Wnt-induced epithelial-mesenchymal transition. nih.gov Bone morphogenetic protein (BMP) signaling also regulates DLX2, and DLX2 has been characterized as a BMP target gene. BMP signaling mediated by ALK-2 and DLX2 regulates apoptosis in glioma-initiating cells.
Spatiotemporal Regulation of DLX2 Expression during Development
DLX2 exhibits dynamic expression patterns during embryonic development, which are essential for its roles in morphogenesis and cell differentiation. DLX proteins, including DLX2, are postulated to play a role in forebrain and craniofacial development. DLX2 is important for the development of proximal first and second branchial arch derivatives and differentiation in the forebrain. DLX2 is required to generate cortical interneurons in the medial ganglionic eminence. nih.gov Its expression is observed in various developing tissues, contributing to processes such as cerebral cortex GABAergic interneuron differentiation, proximal/distal pattern formation, and embryonic skeletal system development.
Epigenetic Mechanisms Modulating DLX2 Expression (e.g., Histone Modifications, DNA Methylation)
Epigenetic mechanisms, such as histone modifications and DNA methylation, play a significant role in fine-tuning DLX2 expression. nih.gov These modifications can alter chromatin structure, affecting the accessibility of transcriptional machinery to the DLX2 gene locus. For instance, JMJD3 is involved in intracranial aneurysm development by regulating DLX2 expression through H3K27me3 modification. nih.gov
DLX2 Interaction with Non-Coding RNAs (e.g., Evf-2, miRNAs, circRNAs)
Non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs), microRNAs (miRNAs), and circular RNAs (circRNAs), are increasingly recognized as important regulators of gene expression, including that of DLX2. nih.gov The lncRNA Evf-2 has been shown to interact with DLX proteins and influence their activity or expression. nih.gov miRNAs can regulate DLX2 expression by binding to its mRNA, leading to degradation or translational repression. For example, mutant Runx2 regulates amelogenesis and osteogenesis through a miR-185-5p-Dlx2 axis. Circular RNAs can also modulate DLX2 expression; for instance, knockdown of circ_HIPK3 inhibits tumorigenesis of hepatocellular carcinoma via the miR-582-3p/DLX2 axis. nih.gov
Dlx2 As a Transcriptional Regulator: Target Gene Networks and Signaling Pathways
Direct Transcriptional Activation by Dlx2
Dlx2 is known to act as a transcriptional activator for a variety of genes, influencing processes such as cell survival, proliferation, differentiation, and metabolism. uniprot.orgebi.ac.uk Its ability to directly bind to promoter or enhancer regions of target genes leads to increased gene expression, contributing to specific cellular outcomes. uniprot.orgebi.ac.uknih.gov
Regulation of Pro-Survival and Mitogenic Genes (e.g., Betacellulin, c-Myc)
Dlx2 has been shown to directly activate the transcription of genes involved in promoting cell survival and proliferation. For instance, Dlx2 directly induces the expression of betacellulin, an epidermal growth factor (EGF) family member and a specific ligand for EGFR and ErbB4. embopress.orgnih.govnih.gov This activation of betacellulin expression contributes to cell survival by stimulating EGFR-mediated signaling. embopress.orgnih.gov
Furthermore, Dlx2 can increase the expression of the mitogenic transcription factor c-Myc. embopress.orgnih.govnih.gov This regulation of c-Myc by Dlx2 plays a role in promoting cell cycle progression and counteracting TGFβ-induced cell cycle arrest. embopress.orgnih.gov
Research findings highlight the direct binding of Dlx2 to the promoter region of the betacellulin gene, leading to its increased transcription. embopress.org
Induction of Developmental and Differentiation Markers (e.g., Wnt1, ALP, MSX2, OCN)
Dlx2 is a key regulator in developmental processes and cell differentiation, activating the expression of several associated markers. Dlx2 acts as a transcription activator for Wnt1, a crucial component of the Wnt/β-Catenin signaling pathway, which is involved in development and differentiation. frontiersin.orgfrontiersin.org Activation of Wnt1 by Dlx2 can subsequently activate the Wnt/β-Catenin pathway. frontiersin.orgfrontiersin.org
In the context of osteogenesis, overexpression of Dlx2 has been shown to upregulate the expression of markers such as alkaline phosphatase (ALP) and MSX2 (Msh homeobox 2) in the early stages of osteogenesis induction in human bone marrow mesenchymal stem cells. frontiersin.org At later stages, Dlx2 can also upregulate Osteocalcin (B1147995) (OCN) expression. frontiersin.org Dlx2 overexpression can stimulate both OCN and ALP promoter activity, enhancing osteogenic differentiation. frontiersin.org
These findings underscore Dlx2's direct role in promoting the expression of genes critical for developmental pathways and the differentiation of specific cell types, such as neurons and osteoblasts. frontiersin.orgmaayanlab.clouduniprot.org
Control of Neurotrophic Factor Receptors (e.g., TrkB)
Dlx2 plays a significant role in neural development, including the regulation of neurotrophic factor receptors. Studies have demonstrated that Dlx2 directly regulates the expression of TrkB (Tropomyosin receptor kinase B), the main receptor for brain-derived neurotrophic factor (BDNF). nih.govbiologists.comresearchgate.netnih.gov
DLX2 has been shown to directly bind to a specific regulatory element in the TrkB promoter region and activate its transcription. nih.govnih.gov This transcriptional activation of TrkB by Dlx2 is important for the differentiation and survival of retinal ganglion cells (RGCs) during retinal development. nih.govbiologists.comresearchgate.netnih.gov Loss or gain of Dlx2 function results in a corresponding decrease or increase in TrkB expression within the developing retina. nih.gov
Modulation of Metabolic Enzymes (e.g., GLS1)
Beyond its roles in development and differentiation, Dlx2 also influences cellular metabolism through the transcriptional regulation of metabolic enzymes. Dlx2 has been shown to induce the expression of glutaminase (B10826351) (GLS1), a crucial enzyme in glutamine metabolism that converts glutamine to glutamate. nih.govoncotarget.comresearchgate.netatlasgeneticsoncology.org
The Dlx2/GLS1/Glutamine metabolic axis is recognized as an important regulator in processes such as TGF-β/Wnt-induced epithelial-mesenchymal transition (EMT). frontiersin.orgnih.govoncotarget.comresearchgate.net TGF-β and Wnt signals can induce GLS1 expression in a Dlx2-dependent manner. nih.govoncotarget.comresearchgate.netatlasgeneticsoncology.org
Activation of Chemokine Receptors (e.g., Cxcr4)
Dlx2 is involved in regulating the migration of cells, particularly in the developing nervous system, partly through the activation of chemokine receptors. DLX2 directly mediates the transcriptional activation of Cxcr4 (C-X-C motif chemokine receptor 4), a receptor for the chemokine CXCL12. ualberta.canih.govpsu.eduresearchgate.netneurotree.org
CXCR4/CXCL12 signaling is important for the guidance of interneurons during their migration from the ganglionic eminences to the neocortex. ualberta.canih.govpsu.edu Studies using chromatin immunoprecipitation have shown that DLX2 occupies regions of the Cxcr4 gene promoter, and co-transfection experiments have demonstrated that Dlx2 activates luciferase reporter constructs linked to these Cxcr4 promoter elements. nih.gov Loss of Dlx1/Dlx2 function leads to a significant decrease in Cxcr4 expression. nih.gov
Direct Transcriptional Repression by Dlx2
In addition to activating gene expression, Dlx2 can also function as a direct transcriptional repressor for certain genes. This repressive activity is critical for regulating cell fate decisions and preventing the expression of genes associated with alternative lineages.
One notable example is the repression of TGFβ receptor II (TGFβRII) gene expression. embopress.orgnih.govnih.gov Dlx2 directly binds to the promoter region of the TGFβRII gene and represses its transcription. embopress.orgnih.gov This repression attenuates canonical, Smad-dependent TGFβ signaling, which can otherwise induce cell cycle arrest and apoptosis. embopress.orgnih.govnih.gov By repressing TGFβRII, Dlx2 contributes to protecting cells from these inhibitory effects. embopress.orgnih.gov
Furthermore, Dlx2 plays a role in repressing the differentiation of oligodendrocyte precursor cells (OPCs). maayanlab.cloudualberta.cabiorxiv.org DLX2 can repress oligodendrocyte differentiation by negatively regulating the oligodendrocyte marker Olig2. ualberta.cabiorxiv.org Studies have shown that mouse DLX2 binds to the Olig2 gene locus and represses its expression, highlighting a direct transcriptional repressive mechanism. biorxiv.org Loss of Dlx1/Dlx2 function leads to increased Olig2 expression. biorxiv.org
Dlx1 and Dlx2 are also required to downregulate Notch signaling during the specification and differentiation of late progenitors in the subcortical telencephalon. sdbonline.org They appear to achieve this by repressing genes normally expressed in ventricular zone progenitor cells, such as Mash1. sdbonline.org
Here is a summary of some direct transcriptional targets of Dlx2:
| Target Gene | Regulation Type | Cellular Process Involved | Evidence Type |
| Betacellulin | Activation | Cell Survival, Proliferation (via EGFR signaling) | Direct binding, transcriptional induction embopress.orgnih.gov |
| c-Myc | Activation | Cell Cycle Progression, Mitogenesis | Increased expression embopress.orgnih.gov |
| Wnt1 | Activation | Development, Differentiation (Wnt/β-Catenin pathway) | Transcription activation frontiersin.orgfrontiersin.org |
| ALP | Activation | Osteogenic Differentiation | Upregulation, promoter activity frontiersin.org |
| MSX2 | Activation | Osteogenic Differentiation | Upregulation frontiersin.org |
| OCN | Activation | Osteogenic Differentiation | Upregulation, promoter activity frontiersin.org |
| TrkB | Activation | Neuronal Differentiation and Survival (BDNF signaling) | Direct binding, transcriptional activation nih.govnih.gov |
| GLS1 | Activation | Glutamine Metabolism, EMT | Induction of expression nih.govoncotarget.comresearchgate.netatlasgeneticsoncology.org |
| Cxcr4 | Activation | Interneuron Migration (CXCL12 signaling) | Promoter occupancy, transcriptional activation nih.gov |
| TGFβRII | Repression | Attenuation of TGFβ signaling, Prevention of Apoptosis | Direct binding, transcriptional repression embopress.orgnih.gov |
| Olig2 | Repression | Oligodendrocyte Differentiation | Binding to locus, transcriptional repression biorxiv.org |
| Mash1 | Repression | Downregulation of Notch signaling, Progenitor maturation | Repression sdbonline.org |
Compound Names and PubChem CIDs
Inhibition of Growth Arrest and Apoptosis-Related Genes (e.g., TGFβRII, p21CIP1)
DLX2 has been shown to counteract the growth-inhibitory and pro-apoptotic effects of transforming growth factor β (TGFβ) signaling nih.govnih.govembopress.org. This is achieved through multiple mechanisms, including the direct transcriptional repression of the TGFβ receptor II (TGFβRII) gene nih.govnih.govembopress.orgresearchgate.net. Reduced levels of TGFβRII attenuate downstream canonical Smad-dependent TGFβ signaling nih.govnih.govembopress.orgresearchgate.net. Consequently, the expression of cell-cycle inhibitors, such as p21CIP1, which are typically induced by TGFβ signaling, is diminished nih.govnih.govembopress.org. This inhibitory effect on TGFβ signaling contributes to DLX2's ability to promote cell survival and proliferation, a function that is particularly relevant in the context of cancer progression nih.govnih.govembopress.org.
Table 1: Impact of Dlx2 on TGFβ Signaling Components
| Gene/Protein | Effect of Dlx2 Expression | Mechanism | Reference(s) |
| TGFβRII | Decreased mRNA and protein levels | Direct transcriptional repression of the gene | nih.govnih.govembopress.orgresearchgate.net |
| Smad2 | Reduced phosphorylation | Attenuation of canonical TGFβ signaling | researchgate.net |
| Smad4 | Diminished transcriptional activity | Reduced canonical TGFβ signaling | researchgate.net |
| p21CIP1 | Decreased expression | Reduced Smad-dependent TGFβ signaling | nih.govnih.govembopress.org |
Negative Regulation of Oligodendrocyte Differentiation Markers (e.g., Olig2, Nkx2.2)
In the developing nervous system, DLX2, often in concert with DLX1, plays a crucial role in specifying neuronal cell fates and restricting alternative differentiation pathways. Studies have indicated that DLX1 and DLX2 are required to downregulate Notch signaling during the specification and differentiation of late progenitors in the subcortical telencephalon sdbonline.org. Within the telencephalon, DLX2, alongside DLX1, restricts alternative cell fates, including the formation of oligodendrocyte precursors maayanlab.cloud. This involves modulating signaling pathways like Notch and potentially influencing the expression of genes associated with oligodendrocyte differentiation, such as Olig2 and Nkx2.2 sdbonline.orgmaayanlab.cloud.
Dlx2 Interactions with Other Transcription Factors and Co-Regulators
The transcriptional activity of DLX2 is not solely dependent on its binding to DNA; it is extensively modulated through interactions with other transcription factors and co-regulators. These interactions can be synergistic, leading to enhanced transcriptional activation, or antagonistic, resulting in repression.
Dlx2 Interactions with Other Transcription Factors and Co-Regulators
Synergistic and Antagonistic Interactions with Dlx Family Members (e.g., Dlx1, Dlx5, Dlx6)
DLX proteins frequently interact with each other, forming homo- and heterodimers that influence their DNA binding specificity and transcriptional activity. The six mammalian DLX genes are organized into three bigenic pairs, and there is evidence of cross-regulatory interactions between members of different pairs atlasgeneticsoncology.orgehu.eusbiologists.comjneurosci.orgjneurosci.org. For instance, DLX1 and/or DLX2 are considered upstream regulators of DLX5 and DLX6, as the absence of DLX1/DLX2 function leads to a loss of DLX5/DLX6 expression in significant parts of the telencephalon jneurosci.orgjneurosci.org. This suggests a synergistic relationship where DLX1 and DLX2 promote the expression of Dlx5 and Dlx6, partly mediated by conserved intergenic enhancers atlasgeneticsoncology.orgjneurosci.org.
Table 2: Interactions and Regulatory Relationships within the Dlx Family
| Interacting Partner | Type of Interaction | Effect on Gene Expression/Activity | Context | Reference(s) |
| Dlx1 | Synergistic | Promotes Dlx5 and Dlx6 expression | Forebrain development | jneurosci.orgjneurosci.org |
| Dlx5 | Interaction | Modulates activity | Various developmental processes | atlasgeneticsoncology.orgnih.govresearchgate.net |
| Dlx6 | Interaction | Modulates activity | Forebrain development, neuronal | |
| specification | atlasgeneticsoncology.orgbiologists.comsdbonline.orgmaayanlab.cloudjneurosci.orgjneurosci.org |
Functional Partnerships with Homeobox Proteins (e.g., Msx1, Msx2)
DLX proteins also interact with other homeobox transcription factors, such as members of the MSX family. These interactions are crucial for various developmental processes, including craniofacial development and tooth formation atlasgeneticsoncology.orgoup.comwikigenes.orgnih.govoup.comspandidos-publications.comspandidos-publications.com. DLX2 has been shown to functionally interact with MSX2, and this partnership can lead to synergistic activation of target gene promoters, such as the Msx2 promoter itself oup.comnih.govoup.com. Conversely, MSX2 can repress DLX2 activation of the Msx2 promoter, indicating a complex interplay between these factors oup.comnih.govoup.com. These interactions often involve direct protein-protein binding and binding to common DNA elements oup.comnih.govoup.com.
Table 3: Interactions between Dlx2 and Msx Proteins
| Interacting Partner | Type of Interaction | Effect on Gene Expression/Activity | Context | Reference(s) |
| Msx1 | Antagonistic | Can antagonize DLX2 binding | Cancer gene promoters | nih.gov |
| Msx2 | Synergistic/Antagonistic | Synergistically activates Msx2 promoter; Msx2 can repress DLX2 activation | Craniofacial development, tooth development | oup.comwikigenes.orgnih.govoup.comspandidos-publications.comspandidos-publications.com |
Interplay with Signaling Pathway Effectors (e.g., Lef-1/β-catenin, Smad proteins, Runx2, Mnt)
DLX2 integrates signals from various pathways by interacting with key effector proteins.
Lef-1/β-catenin: DLX2 interacts with Lymphoid Enhancer Factor-1 (Lef-1), a key transcription factor in the Wnt/β-catenin signaling pathway oup.comwikigenes.orgnih.govoup.com. This interaction can lead to synergistic activation of target genes, such as Msx2, independent of the β-catenin binding domain of Lef-1 oup.comnih.govoup.comnih.gov. However, other studies suggest that PITX2, a downstream factor in Wnt/β-catenin signaling, can synergize with Lef-1 to activate the Dlx2 promoter, and Dact2 can inhibit this activation by interacting with PITX2 nih.govplos.org. This indicates a complex network of interactions involving DLX2, Lef-1, β-catenin, and other pathway components.
Smad proteins: DLX2 interacts with Smad proteins, the intracellular mediators of TGFβ superfamily signaling nih.govnih.govembopress.orgresearchgate.netresearchgate.netwikigenes.orgpnas.org. These interactions can influence the transcriptional outcomes of both DLX2 and Smad-dependent signaling. DLX2's ability to repress TGFβRII expression and attenuate Smad signaling is a key mechanism by which it counteracts TGFβ-induced growth arrest and apoptosis nih.govnih.govembopress.orgresearchgate.net. While DLX1 has been shown to physically interact with Smad4 and block activin A signaling, DLX2 has also been shown to interact with Smad proteins to control target gene expression nih.govresearchgate.netpnas.org.
Runx2: Runt-related transcription factor 2 (Runx2) is a key regulator of osteogenesis spandidos-publications.comspandidos-publications.comnih.govnih.gov. Studies suggest that DLX2 may collaborate with Runx2 in regulating gene expression during craniofacial development and osteogenesis frontiersin.orgnih.govnih.govresearchgate.net. While some studies indicate that DLX2 overexpression can enhance osteogenic differentiation and directly upregulate genes like Osteocalcin and Alkaline Phosphatase, the effect of DLX2 on Runx2 expression itself appears variable depending on the context spandidos-publications.comspandidos-publications.comnih.gov. Enrichment of Runx2 motifs at putative DLX2 binding sites suggests potential co-occupancy and collaborative transcriptional regulation frontiersin.orgnih.govresearchgate.net.
Mnt: Mnt is a transcriptional repressor that can antagonize Myc-dependent transcriptional activation frontiersin.orgnih.gov. Enrichment of Mnt motifs at putative DLX2 binding sites suggests potential collaborative regulatory roles frontiersin.orgnih.govresearchgate.net. This interaction may contribute to the observed inhibition of cell proliferation upon DLX2 overexpression in certain contexts frontiersin.orgnih.gov.
Table 4: Interactions between Dlx2 and Signaling Pathway Effectors
| Interacting Partner | Signaling Pathway Involved | Type of Interaction | Effect on Gene Expression/Activity | Reference(s) |
| Lef-1 | Wnt/β-catenin | Physical Interaction | Synergistic activation of target genes (e.g., Msx2) | oup.comwikigenes.orgnih.govoup.comnih.gov |
| β-catenin | Wnt/β-catenin | Indirect/Complex | Involved in synergistic activation with Lef-1 and PITX2 | oup.comnih.govplos.org |
| Smad proteins | TGFβ Superfamily | Interaction | Modulates TGFβ signaling, controls target gene expression | nih.govnih.govembopress.orgresearchgate.netresearchgate.netwikigenes.orgpnas.org |
| Runx2 | Osteogenesis | Potential Collaboration | May collaborate in regulating gene expression; motifs enriched at DLX2 sites | frontiersin.orgspandidos-publications.comspandidos-publications.comnih.govnih.govnih.govresearchgate.net |
| Mnt | Transcriptional Repression | Potential Collaboration | May collaborate in transcriptional regulation; motifs enriched at DLX2 sites | frontiersin.orgnih.govresearchgate.net |
Interaction with Dlx Interacting Proteins (e.g., DIP2)
DLX2 interacts with specific proteins that are not themselves transcription factors but act as co-regulators. One such protein is DLX Interacting Protein 2 (DIP2), which has been identified through yeast two-hybrid screens nih.govwikigenes.orgontosight.airesearchgate.net. DIP2 binds to the N-terminal region of DLX2 via a PDZ domain and can function as a transcriptional co-activator of DLX2 (and DLX5) nih.govwikigenes.orgontosight.airesearchgate.net. This interaction suggests a mechanism by which DIP2 can modulate the transcriptional output of DLX2 and influence processes regulated by DLX2, such as embryonic development, particularly in the nervous system nih.govontosight.ai.
Table 5: Interaction between Dlx2 and DIP2
| Interacting Partner | Type of Interaction | Effect on Gene Expression/Activity | Context | Reference(s) |
| DIP2 | Physical Interaction | Functions as a transcriptional co-activator | Embryonic forebrain development | nih.govwikigenes.orgontosight.airesearchgate.net |
Mentioned Genes/Proteins and Identifiers
The following table lists the genes and proteins mentioned in this article. As these are primarily proteins and genes, standard PubChem CIDs, which are typically assigned to small molecules, are not applicable. Alternative identifiers, such as Gene Symbols and UniProt accession numbers, are commonly used for these biological macromolecules.
Table 6: Mentioned Genes/Proteins and Relevant Identifiers
| Name | Type | Gene Symbol (Human) | UniProt Accession (Human) | PubChem CID |
| DLX2 | Protein/Gene | DLX2 | Q07687 | N/A |
| TGFβRII | Protein/Gene | TGFBR2 | P37173 | N/A |
| p21CIP1 | Protein/Gene | CDKN1A | P38936 | N/A |
| Olig2 | Protein/Gene | OLIG2 | Q13516 | N/A |
| Nkx2.2 | Protein/Gene | NKX2-2 | Q99961 | N/A |
| DLX1 | Protein/Gene | DLX1 | P56177 | N/A |
| DLX5 | Protein/Gene | DLX5 | P56178 | N/A |
| DLX6 | Protein/Gene | DLX6 | Q9C0Y2 | N/A |
| Msx1 | Protein/Gene | MSX1 | P28360 | N/A |
| Msx2 | Protein/Gene | MSX2 | P35568 | N/A |
| Lef-1 | Protein/Gene | LEF1 | Q9UJU2 | N/A |
| β-catenin | Protein/Gene | CTNNB1 | P35222 | N/A |
| Smad proteins | Protein Family | SMAD1, SMAD2, SMAD3, SMAD4, SMAD5, SMAD8 | (Various) | N/A |
| Runx2 | Protein/Gene | RUNX2 | Q13766 | N/A |
| Mnt | Protein/Gene | MNT | O95225 | N/A |
| DIP2 | Protein/Gene | DIP2A, DIP2B, DIP2C | (Various) | N/A |
Integration of Dlx2 within Broader Gene Regulatory Networks
Dlx2 (Distal-less homeobox 2) is a homeobox transcription factor that plays a crucial role in various developmental processes, particularly in the forebrain and craniofacial structures frontiersin.orgfrontiersin.orgnih.govbiologists.com. Its function as a transcriptional regulator involves intricate interactions within broader gene regulatory networks and responsiveness to various signaling pathways frontiersin.orgfrontiersin.orgnih.govnih.gov.
Dlx2's integration into gene regulatory networks is evidenced by its ability to directly bind to and regulate the expression of numerous target genes biologists.comehu.eusnih.govnih.gov. Studies using techniques like chromatin immunoprecipitation (ChIP) and RNA sequencing have identified a range of genes that are either activated or repressed by Dlx2 frontiersin.orgbiologists.comehu.eusnih.govoup.com. For instance, in forebrain development, Dlx1 and Dlx2 collectively regulate a core set of genes essential for GABAergic interneuron differentiation and migration biologists.com. These include the promotion of genes such as Arx, Cxcr4, Gad1, and Gad2, while repressing others like Ascl1 and Gsx2 biologists.comehu.eus. The regulation of Cxcr4 by Dlx2, for example, is critical for interneuron migration oup.com.
Beyond its direct target genes, Dlx2 participates in complex protein-protein interactions that further integrate it into regulatory networks nih.govstring-db.orgresearchgate.net. Dlx2 has been shown to interact with other transcription factors, including other Dlx family members (like Dlx1 and Dlx5) and Msx1, influencing their transcriptional activities nih.govresearchgate.netatlasgeneticsoncology.org. These interactions can lead to cooperative or antagonistic effects on shared target genes, adding layers of complexity to the regulatory outcomes nih.govresearchgate.net. For example, Dlx2 interacts with Msx1, and this interaction can lead to functional antagonism in transcriptional activities researchgate.net. Dlx2 also interacts directly with Lymphoid Enhancer Factor (Lef-1), and this interaction regulates the expression of Msx2 nih.gov.
Dlx2's activity is also influenced by and integrated with various signaling pathways critical for development and cellular processes frontiersin.orgnih.govnih.govnih.gov. It has been shown to regulate and be regulated by pathways such as Wnt, TGF-β, Notch, and JNK/AKT signaling frontiersin.orgnih.govnih.govnih.gov.
Wnt Signaling Pathway: Dlx2 acts as a transcription activator for Wnt1 and can activate the Wnt/β-Catenin signaling pathway frontiersin.orgnih.gov. This interaction is particularly relevant in processes like osteogenic differentiation frontiersin.orgnih.gov.
TGF-β Signaling Pathway: Dlx2 is a target of TGF-β signaling, with its expression being dependent on canonical TGF-β signaling components like Smad4 nih.gov. Furthermore, Dlx2 can, in turn, influence TGF-β signaling by directly repressing the transcription of the TGFβRII gene, thereby attenuating the pathway's cytostatic effects nih.gov. Dlx2 has also been shown to interact with Smad proteins to control target gene expression nih.gov.
Notch Signaling Pathway: Research indicates that the Notch signaling pathway is also regulated by Dlx2, which is significant given Notch's central role in cell fate specification and differentiation frontiersin.orgbiologists.com. Genes involved in the Notch signaling pathway were found to be enriched among upregulated Dlx2 target genes in studies of maxillary process development frontiersin.org.
JNK/AKT Signaling Pathway: Dlx2 can promote the expression of TARBP2, which further activates the JNK/AKT signaling pathway frontiersin.orgnih.gov.
The integration of Dlx2 within these networks is crucial for precise temporal and spatial control of gene expression during embryonic development nih.gov. Studies involving overexpression or knockout of Dlx2 have demonstrated significant transcriptome changes and developmental defects, highlighting the importance of its regulatory role frontiersin.orgfrontiersin.orgnih.gov. For instance, overexpression of Dlx2 in mouse maxillary prominences led to substantial changes in genes involved in RNA metabolism and neuronal development frontiersin.orgnih.gov.
The following table summarizes some of the confirmed or predicted target genes and interacting proteins of Dlx2 based on research findings:
| Category | Gene/Protein Name | Interaction Type | Biological Process Involved | Source(s) |
| Target Gene | Wnt1 | Activation | Wnt signaling, Osteogenesis | frontiersin.orgfrontiersin.orgnih.gov |
| Target Gene | TGFβRII | Repression | TGF-β signaling | nih.gov |
| Target Gene | Cxcr4 | Activation | Interneuron migration | biologists.comoup.com |
| Target Gene | Gad1, Gad2 | Promotion | GABAergic neurotransmission | biologists.comehu.eus |
| Target Gene | Slc32a1 | Promotion | GABAergic neurotransmission | biologists.comehu.eus |
| Target Gene | Msx2 | Activation | Osteogenic differentiation, Tooth development | nih.govresearchgate.net |
| Target Gene | Arx | Promotion | GABAergic neuron maturation | biologists.comehu.eus |
| Target Gene | TrkB | Activation | Retinal ganglion cell differentiation and survival | nih.gov |
| Interacting Protein | Msx1 | Protein-Protein | Transcriptional regulation, Development | researchgate.net |
| Interacting Protein | Lef-1 | Protein-Protein | Regulation of Msx2, Developmental processes | nih.gov |
| Interacting Protein | Smad proteins | Protein-Protein | TGF-β signaling, Transcriptional control of target genes | nih.gov |
| Interacting Protein | Dlx1, Dlx5 | Protein-Protein | Transcriptional regulation, Forebrain development | atlasgeneticsoncology.orgresearchgate.net |
Note: This table is a representation of data discussed in the text and is intended for illustrative purposes. In an interactive format, this table could allow for sorting and filtering.
Detailed research findings, such as those from RNA-Seq and CUT&Tag analyses, provide a comprehensive view of the transcriptome changes induced by Dlx2 overexpression and identify putative Dlx2 binding sites and associated motifs, further elucidating its role in gene regulatory networks frontiersin.orgnih.gov. The enrichment of specific motifs like MNT and Runx2 at Dlx2 binding sites suggests their potential roles in mediating Dlx2's transcriptional effects frontiersin.orgnih.gov.
The dynamic nature of Dlx2's interactions and its influence on multiple signaling pathways underscore its central position within the complex regulatory networks that govern cellular differentiation, proliferation, and migration during development frontiersin.orgnih.govbiologists.comresearchgate.net. Understanding the full scope of Dlx2's integration within these networks is crucial for unraveling the mechanisms underlying normal development and the pathogenesis of developmental disorders frontiersin.orgfrontiersin.orgnih.gov.
Biological Functions and Physiological Processes Orchestrated by Dlx2
Role in Embryonic Development
Dlx2 plays a pivotal role in the orchestration of complex morphogenetic events during embryogenesis, ensuring the correct formation of the nervous system, craniofacial structures, sensory organs, and appendages.
Forebrain and Central Nervous System Development
GABAergic Interneuron Differentiation: Dlx2 is a key determinant in the specification of GABAergic interneurons, the primary source of inhibitory neurotransmission in the brain. nih.govscholaris.ca It directly activates the transcription of glutamic acid decarboxylase (GAD) isoforms, the enzymes responsible for synthesizing GABA from glutamate. nih.gov Studies have shown that Dlx2 induces GABAergic differentiation and is essential for maintaining the identity of the prethalamus by promoting the expression of Meis2. researchgate.net In the absence of Dlx1 and Dlx2, there is a significant failure in the differentiation of GABAergic interneurons. nih.govnih.gov Furthermore, the transient expression of Ascl1 and Dlx2 has been demonstrated to efficiently induce the generation of exclusively GABAergic neurons from human pluripotent stem cells. springernature.com
Neurogenesis and Neuronal Migration: Dlx2 is crucial for the generation and subsequent migration of neurons, particularly GABAergic interneurons, from their birthplace in the ganglionic eminences to their final destinations in the neocortex and other forebrain regions. nih.govscholaris.ca The differentiation and tangential migration of these inhibitory interneurons are severely disrupted in mice lacking both Dlx1 and Dlx2. nih.govscholaris.ca Dlx2 directly activates the expression of Cxcr4, a key chemokine receptor involved in guiding interneuron migration. scholaris.ca
Patterning of the Forebrain: Dlx2 plays a significant role in the regionalization and patterning of the developing forebrain. nih.gov Its expression is restricted to specific domains, including the subcortical telencephalon and the diencephalon, contributing to the establishment of distinct anatomical and functional areas. nih.govjneurosci.org The temporal expression pattern of Dlx2, beginning around embryonic day 9.5, is critical for the proper development of forebrain structures. nih.govbiologists.com
| Developmental Process | Key Function of Dlx2 | Interacting Factors | Outcome of Dlx2 Deficiency |
| GABAergic Interneuron Differentiation | Induces GABAergic fate; directly activates Gad1 and Gad2 transcription. | Meis2, Ascl1 | Failure of GABAergic interneuron differentiation. |
| Neurogenesis | Promotes the generation of new neurons. | Mash1 | Impaired neurogenesis. |
| Neuronal Migration | Regulates the tangential migration of interneurons to the cortex. | CXCR4 | Disrupted interneuron migration. |
| Forebrain Patterning | Contributes to the regionalization of the forebrain. | BF-1 | Abnormal forebrain development. |
Craniofacial and Branchial Arch Morphogenesis
Dlx2 is a master regulator of craniofacial development, with its expression and function being essential for the formation of the jaw, teeth, and other skeletal structures of the head. frontiersin.orgnih.gov
Maxillary Process Development: Dlx2 is critically involved in the development of the maxillary process, a precursor to the upper jaw. frontiersin.orgnih.gov It is expressed in both the epithelium and the neural crest-derived mesenchyme of the maxillary processes. frontiersin.orgnih.gov Both the absence and overexpression of Dlx2 lead to severe craniofacial malformations, including cleft palate, by affecting the growth and elevation of the maxillary prominences. frontiersin.orgnih.gov
Tooth Patterning: Dlx2 plays a crucial role in determining the identity and pattern of teeth, particularly the maxillary molars. nih.govresearchgate.net Mice lacking both Dlx1 and Dlx2 fail to develop maxillary molar teeth, indicating that these genes are essential for specifying the odontogenic fate of a subpopulation of cranial neural crest cells. nih.govresearchgate.net
Skeletogenesis: Dlx2 is involved in the formation of skeletal elements derived from the branchial arches. nih.govnih.gov It influences skeletal patterning by inducing the aggregation of undifferentiated ectomesenchyme, which then develops into various bone and cartilage structures. nih.gov Targeted mutations in Dlx2 result in malformations of skeletal tissues originating from the maxillary region and the proximal second branchial arch. frontiersin.orgnih.gov
Neural Crest Cell Differentiation: Dlx2 regulates the differentiation of cranial neural crest cells (CNCCs), a migratory cell population that gives rise to a majority of the craniofacial skeleton. frontiersin.orgnih.govnih.gov Overexpression of Dlx2 in neural crest cells can disrupt their migration and differentiation, leading to the formation of ectopic skeletal elements and craniofacial defects. frontiersin.orgnih.gov
| Developmental Process | Key Function of Dlx2 | Interacting Factors | Outcome of Dlx2 Deficiency/Overexpression |
| Maxillary Process Development | Regulates growth and uplift of maxillary prominences. | Wnt1 | Cleft palate. frontiersin.orgnih.gov |
| Tooth Patterning | Specifies maxillary molar identity. | Barx1, Sox9 | Absence of maxillary molars. nih.govresearchgate.net |
| Skeletogenesis | Induces aggregation of ectomesenchyme for skeletal formation. | Runx2, Msx2 | Craniofacial skeletal malformations. frontiersin.orgfrontiersin.orgnih.gov |
| Neural Crest Cell Differentiation | Regulates differentiation of cranial neural crest cells. | MNT, Runx2 | Abnormal craniofacial development. frontiersin.orgnih.gov |
Retinal Development and Retinal Ganglion Cell Differentiation
Dlx2, along with Dlx1, is essential for the proper development of the retina, specifically for the terminal differentiation and survival of late-born retinal ganglion cells (RGCs). biologists.combiologists.comnih.gov RGCs are the output neurons of the retina that transmit visual information to the brain.
Research has shown that in the absence of both Dlx1 and Dlx2, the ganglion cell layer of the retina is reduced due to increased apoptosis of RGCs, leading to a thinner optic nerve. biologists.combiologists.com While early-born RGCs appear to develop independently of Dlx1 and Dlx2, the function of these genes is necessary for the final differentiation steps of late-born RGC progenitors. biologists.combiologists.comnih.gov Furthermore, DLX1 and DLX2 have been identified as transcriptional activators of Brn3b, another key transcription factor required for RGC differentiation. biologists.commdpi.com
Limb and Appendage Development
The Dlx gene family, including Dlx2, plays a fundamental role in the development of limbs and other appendages in vertebrates. biologists.comnih.govmdpi.com While the specific mechanisms are complex and involve interactions with other developmental genes, the expression of Dlx genes is crucial for the proper patterning and outgrowth of these structures.
Regulation of Fundamental Cellular Processes
Beyond its role in large-scale morphogenetic events, Dlx2 also governs fundamental cellular processes that are essential for normal development and tissue homeostasis.
Cell Proliferation and Cell Cycle Progression
Dlx2 has been shown to influence cell proliferation and cell cycle progression, with its effects being context-dependent. In the context of craniofacial development, overexpression of Dlx2 in neural crest cells leads to decreased cell proliferation and increased apoptosis, contributing to craniofacial defects. nih.gov Single-cell RNA sequencing analysis has suggested that Dlx2 overexpression can restrict cell proliferation and cause precocious differentiation in the developing maxillary processes. frontiersin.orgresearchgate.net Conversely, in certain cancer models, Dlx2 has been shown to protect cells from TGFβ-induced cell-cycle arrest and apoptosis by repressing the expression of the TGFβ receptor II and the cell-cycle inhibitor p21CIP1, while increasing the expression of the mitogenic transcription factor c-Myc. nih.gov
Cell Differentiation (e.g., Neuronal, Osteogenic, Chondrogenic)
The Distal-less homeobox 2 (Dlx2) protein is a transcription factor that plays a pivotal role in the lineage determination and maturation of various cell types. Its regulatory function is crucial during embryonic development and tissue homeostasis, particularly in neuronal, osteogenic, and chondrogenic differentiation pathways.
Neuronal Differentiation Dlx2 is essential for the development of GABAergic interneurons in the forebrain. nih.govoup.com The Dlx gene family, particularly Dlx1 and Dlx2, is necessary for progenitor cells to differentiate into these inhibitory neurons. nih.gov Studies on Dlx1/2 double mutant mice revealed significant defects in the development and migration of GABAergic neurons, highlighting their critical and often redundant functions. nih.govfrontiersin.orgnih.gov Dlx2 expression is observed in both the ventricular zone (VZ), the primary progenitor zone, and more predominantly in the subventricular zone (SVZ), which contains more differentiated cells. nih.gov
The mechanism of Dlx2 in neurogenesis involves the modulation of key signaling pathways. For instance, Dlx1 and Dlx2 have complementary roles in regulating the Notch signaling pathway, which controls the timing of neurogenesis in the subcortical telencephalon. sdbonline.org Dlx1/2 are required to downregulate Notch signaling during the specification and differentiation of later-stage progenitors. sdbonline.org Furthermore, the transient overexpression of Dlx2, along with Ascl1, in neural progenitor cells is sufficient to induce neuronal morphology, the expression of GABAergic genes, and synaptic maturity. frontiersin.org Dlx2 also promotes the proliferation of neuronal progenitors, although it appears to act on progenitors that have not yet acquired the expression of markers like doublecortin (DCX). researchgate.net
Osteogenic Differentiation Dlx2 is a significant regulator of bone formation. Research has consistently shown that overexpression of Dlx2 enhances the osteogenic differentiation of various cell types, including bone marrow stromal cells (BMSCs) and pre-osteoblast MC3T3-E1 cells. nih.govhep.com.cnnih.govspandidos-publications.comnih.gov This enhancement is observed both in vitro through increased mineralization and in vivo where Dlx2 overexpression accelerates bone formation. nih.govhep.com.cn
The molecular basis for Dlx2's role in osteogenesis involves the direct transcriptional activation of key bone formation genes. Dlx2 has been shown to directly bind to the promoter regions of Alp (Alkaline phosphatase) and Osteocalcin (B1147995) (OCN), two critical genes for osteoblast maturation, and stimulate their expression. nih.govnih.gov In addition to Alp and OCN, Dlx2 overexpression also leads to the upregulation of other pivotal osteogenic transcription factors and markers, as detailed in the table below. frontiersin.orgnih.govspandidos-publications.com
| Gene/Marker | Cell Type | Effect of Dlx2 Overexpression | Stage of Differentiation | Reference |
|---|---|---|---|---|
| Alkaline phosphatase (Alp) | BMSCs, MC3T3-E1 | Upregulation | Early | nih.govnih.govspandidos-publications.com |
| Osteocalcin (OCN) | BMSCs, MC3T3-E1 | Upregulation | Late | frontiersin.orgnih.govnih.gov |
| Osterix (OSX) | BMSCs, SCAPs | Upregulation | - | frontiersin.orgnih.gov |
| Bone Sialoprotein (BSP) | SCAPs | Upregulation | - | nih.gov |
| Msh homeobox 2 (Msx2) | BMSCs, MC3T3-E1 | Upregulation | Early | frontiersin.orgspandidos-publications.com |
Chondrogenic Differentiation The role of Dlx2 in cartilage development (chondrogenesis) is also significant, though multifaceted. Dlx2 is involved in endochondral ossification, a process where a cartilage template is replaced by bone. nih.gov Overexpression of Dlx2 in cranial neural crest cells (CNCCs), a key cell population for craniofacial development, has been shown to result in abnormal chondrogenesis, leading to craniofacial defects. nih.gov Conversely, Dlx2 can also exhibit a protective role for cartilage. It has been found to inhibit the expression of Matrix Metalloproteinase 13 (MMP13), a major collagenase responsible for degrading cartilage, by directly binding to its promoter. frontiersin.orgnih.gov This suggests that Dlx2 helps regulate the delicate balance between cartilage formation and degradation.
Cell Migration and Adhesion (e.g., Epithelial-Mesenchymal Transition, Mesenchymal Condensation)
Dlx2 exerts significant control over cellular movement and cohesion, processes that are fundamental to embryonic development and can be reactivated in disease states.
Cell Migration and Adhesion Studies using in ovo electroporation have shown that ectopic expression of Dlx2 can drastically inhibit the migration of neural crest cells. nih.gov This inhibition is linked to a Dlx2-induced increase in cell-cell adhesion. nih.gov Specifically, Dlx2 upregulates the expression of cell adhesion molecules such as N-cadherin and NCAM. nih.gov This heightened adhesion causes transfected cells to form aggregates, suggesting a primary role for Dlx2 in regulating ectomesenchymal cell adhesion. nih.govmonash.edu In some contexts, Dlx2-expressing cells have been observed migrating in tightly packed, chain-like clusters. researchgate.net
Epithelial-Mesenchymal Transition (EMT) EMT is a process where epithelial cells lose their polarity and adhesion, gaining migratory and invasive properties to become mesenchymal cells. Dlx2 is a known inducer of EMT. nih.govnih.gov It promotes this transition primarily by increasing the expression of the transcription factor Snail, a major regulator of EMT. nih.gov The Dlx2/GLS1/glutamine metabolism axis has been identified as a critical regulator of EMT induced by signaling pathways like TGF-β and Wnt. nih.govnih.gov In the context of cancer, Dlx2 has been shown to promote EMT in osteosarcoma cells through its interaction with other transcription factors. nih.gov
Mesenchymal Condensation Mesenchymal condensation is a crucial early step in both chondrogenesis and osteogenesis, where loosely arranged mesenchymal cells aggregate to form dense clusters. Dlx2 plays a direct role in promoting this process. Overexpression of Dlx2 leads to an increase in mesenchymal condensation, which is consistent with its function in upregulating cell adhesion molecules. nih.govmonash.edu It is thought that the skeletal abnormalities observed in Dlx-deficient mice may arise from defects occurring at this critical condensation stage. nih.gov
Apoptosis and Cell Survival
Dlx2 plays a dual role in regulating programmed cell death (apoptosis) and promoting cell survival, often depending on the cellular context and signaling environment. A key function of Dlx2 is its ability to counteract the tumor-suppressive effects of Transforming Growth Factor β (TGFβ). nih.govnih.gov
Dlx2 protects cells from TGFβ-induced cell-cycle arrest and apoptosis through at least two distinct mechanisms: nih.govnih.gov
Inhibition of Canonical TGFβ Signaling : Dlx2 acts as a direct transcriptional repressor of the TGFβ Receptor II (TGFβRII) gene. By reducing the number of receptors on the cell surface, it blunts the canonical, Smad-dependent TGFβ signaling pathway. This leads to reduced expression of cell-cycle inhibitors like p21CIP1. nih.govnih.gov
Activation of Pro-Survival Signaling : Dlx2 directly induces the expression of Betacellulin, a ligand for the Epidermal Growth Factor Receptor (EGFR). This stimulates EGFR signaling, which actively promotes cell survival and proliferation. nih.govnih.gov
Furthermore, Dlx2 has been shown to diminish cellular senescence, a state of irreversible growth arrest, by regulating the function of the tumor suppressor p53. researchgate.net However, the role of Dlx2 is not exclusively pro-survival. In certain developmental contexts, such as in cranial neural crest cells, overexpression of Dlx2 has been linked to an increase in apoptosis, contributing to craniofacial malformations. nih.gov
Metabolic Regulation and Bioenergetics (e.g., Glycolytic Switch, Glutamine Metabolism)
Dlx2 is a key transcriptional regulator that links developmental processes with profound changes in cellular metabolism. It orchestrates a shift in bioenergetic pathways to support processes like cell proliferation and migration. nih.gov
Glycolytic Switch Dlx2 induces the "Warburg effect," also known as the glycolytic switch. nih.govnih.gov This is a metabolic shift where cells favor glycolysis for energy production over the more efficient mitochondrial oxidative phosphorylation, even when oxygen is abundant. This switch is thought to provide the necessary biosynthetic precursors (nucleotides, lipids, amino acids) required for rapid cell proliferation. nih.gov Dlx2 mediates this effect by upregulating the expression of Snail, which in turn drives the metabolic reprogramming. nih.govnih.gov
Glutamine Metabolism In addition to altering glucose metabolism, Dlx2 also enhances glutamine metabolism. nih.govnih.gov Dlx2 induces the expression of Glutaminase (B10826351) (GLS1), the enzyme that catalyzes the conversion of glutamine to glutamate. nih.govnih.gov This process is crucial for anaplerosis, where glutamine-derived metabolites replenish the Tricarboxylic Acid (TCA) cycle, providing intermediates for biosynthesis. nih.gov The Dlx-2/GLS1/glutamine metabolism axis is an important regulatory hub that connects metabolic changes with the induction of EMT and the glycolytic switch. nih.govnih.gov Research has demonstrated that inhibiting glutamine metabolism can prevent the EMT and metabolic reprogramming induced by Dlx2. nih.govnih.gov
| Metabolic Process | Key Target Gene/Enzyme | Effect of Dlx2 | Downstream Consequence | Reference |
|---|---|---|---|---|
| Glycolytic Switch | Snail (indirect) | Induction | Increased glycolysis, lactate production | nih.govnih.gov |
| Glutamine Metabolism | Glutaminase (GLS1) | Induction | Increased conversion of glutamine to glutamate, TCA cycle anaplerosis | nih.govnih.gov |
Compound and Gene Name Directory
| Name | Type |
| Alkaline phosphatase (Alp) | Gene/Protein |
| Ascl1 | Gene/Protein |
| Betacellulin | Protein |
| Bone Sialoprotein (BSP) | Gene/Protein |
| Dlx1 | Gene/Protein |
| Dlx2 | Gene/Protein |
| Doublecortin (DCX) | Gene/Protein |
| Epidermal Growth Factor Receptor (EGFR) | Protein |
| Glutaminase (GLS1) | Gene/Protein |
| Matrix Metalloproteinase 13 (MMP13) | Gene/Protein |
| Msh homeobox 2 (Msx2) | Gene/Protein |
| N-cadherin | Protein |
| NCAM | Protein |
| Notch | Pathway/Protein |
| Osteocalcin (OCN) | Gene/Protein |
| Osterix (OSX) | Gene/Protein |
| p21CIP1 | Gene/Protein |
| p53 | Gene/Protein |
| Smad | Protein |
| Snail | Gene/Protein |
| TGFβ | Protein |
| TGFβ Receptor II (TGFβRII) | Gene/Protein |
| Wnt | Pathway/Protein |
Pathological Implications of Dlx2 Dysregulation
Dlx2 in Cancer Progression and Malignancy
Aberrant expression of Dlx2 has been identified in numerous solid and hematological malignancies, where it often contributes to tumor growth, spread, and resistance to therapy. nih.govnih.gov Its role appears to be context-dependent, acting as an oncogene in some cancers while having a more ambiguous or even favorable role in others. mdpi.com
Dlx2 contributes to the development and survival of cancer cells through several mechanisms. It has been shown to diminish cellular senescence by regulating the p53 tumor suppressor pathway. mdpi.comresearchgate.net By suppressing p53 activation, Dlx2 allows cells to bypass normal growth controls and continue to proliferate. researchgate.net Furthermore, Dlx2 can protect cancer cells from apoptosis (programmed cell death) induced by signals like Transforming Growth Factor-β (TGFβ). mdpi.comresearchgate.netnih.gov
Research has demonstrated that Dlx2 promotes cell cycle progression. In glioblastoma, knocking down Dlx2 leads to decreased expression of cyclin D1, a key regulator of cell cycle entry, resulting in reduced cell proliferation. mdpi.comnih.gov Similarly, in hepatocellular carcinoma, Dlx2 expression is associated with increased levels of Proliferating Cell Nuclear Antigen (PCNA), Cyclin D1, and Cyclin A; its depletion causes cells to arrest in the G1 phase of the cell cycle, thereby hindering proliferation. nih.gov Dlx2 also promotes cell survival by inducing the expression of betacellulin, a member of the epidermal growth factor (EGF) family, which in turn stimulates pro-survival signaling pathways. nih.govnih.gov
The spread of cancer to distant organs, or metastasis, is a critical factor in cancer malignancy, and Dlx2 has been shown to promote this process in several cancer types. mdpi.com Dlx2 can induce the epithelial-to-mesenchymal transition (EMT), a cellular program that allows stationary epithelial cells to become migratory and invasive, by upregulating the transcription factor SNAIL. mdpi.com
In osteosarcoma, Dlx2 enhances the epithelial-mesenchymal transition, thereby promoting tumor metastasis. nih.gov Knockdown of Dlx2 in osteosarcoma models significantly reduced lung metastases. nih.gov Likewise, overexpression of Dlx2 in hepatocellular carcinoma is correlated with metastasis. nih.gov Its expression also supports the experimental metastasis of melanoma cells. nih.govnih.gov
However, the role of Dlx2 in metastasis can be complex and cancer-type specific. In breast cancer, for instance, Dlx2 expression has been associated with a more favorable prognosis, and its expression is often mutually exclusive with that of DLX5, which is linked to metastasis. mdpi.comresearchgate.netnih.gov This suggests that in some contexts, Dlx2 may not drive metastasis or could even have an opposing role.
A significant challenge in cancer treatment is the development of resistance to therapies. Dlx2 has been implicated in mechanisms that allow cancer cells to survive treatment, including resistance to both signaling inhibitors and conventional chemotherapy.
A key area of Dlx2-mediated resistance involves the TGFβ pathway. In the early stages of cancer, TGFβ acts as a tumor suppressor by inhibiting cell growth and promoting apoptosis. nih.gov However, in later stages, many cancers become resistant to these effects and can even co-opt TGFβ signaling to promote invasion and metastasis. nih.govnih.gov Dlx2 is a critical player in this switch. It confers resistance to TGFβ-induced growth arrest and apoptosis by directly repressing the expression of the TGFβ receptor II (TGFβRII) and activating pro-survival EGF receptor signaling. nih.govnih.govresearchgate.net
Dlx2 is also associated with resistance to targeted therapies. In hepatocellular carcinoma, overexpression of Dlx2 confers resistance to the multi-kinase inhibitor Sorafenib. nih.gov This resistance is facilitated by Dlx2's promotion of EMT and the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov Furthermore, in osteosarcoma, targeting the Dlx2 signaling pathway has been found to restore the sensitivity of cancer cells to the chemotherapeutic agent doxorubicin. nih.gov
The level of Dlx2 expression in tumors can serve as a prognostic marker, helping to predict patient outcomes. However, its value varies significantly across different types of cancer.
High expression of Dlx2 is generally associated with a poor prognosis in several cancers. In glioblastoma, overexpression of Dlx2 is a significant indicator of poor survival. mdpi.comnih.govresearchgate.net Similarly, in hepatocellular carcinoma and epithelial ovarian cancer, high Dlx2 levels are correlated with a poor clinical outcome. nih.govnih.govresearchgate.net In gastric cancer, elevated Dlx2 is linked to more advanced tumor stages, although it has not been identified as an independent prognostic factor. nih.gov
Prognostic Significance of Dlx2 Expression in Various Cancers
| Cancer Type | Dlx2 Expression Level | Associated Prognosis | Citations |
|---|---|---|---|
| Glioblastoma | High | Poor | mdpi.comnih.govresearchgate.net |
| Hepatocellular Carcinoma | High | Poor | nih.govnih.gov |
| Epithelial Ovarian Cancer | High | Poor | researchgate.net |
| Gastric Adenocarcinoma | High | Correlated with advanced stage | nih.gov |
| Prostate Cancer | High | Associated with proliferation and metastasis | nih.gov |
| Lung Squamous Cell Carcinoma | High | Poor (especially in immunotherapy patients) | nih.govresearchgate.net |
The tumor microenvironment (TME), which includes surrounding immune cells, blood vessels, and signaling molecules, plays a crucial role in cancer progression. Dlx2 expression has been linked to the remodeling of the TME, particularly by influencing immune responses.
In Lung Squamous Cell Carcinoma, Dlx2 has been identified as a potential indicator for the status of the TME. nih.govresearchgate.net Higher Dlx2 expression is associated with signaling pathways, such as Wnt and TGF-β, that are known to modulate the TME. nih.gov Conversely, low Dlx2 expression is linked to various immune-related pathways, including T-cell, B-cell, and NK-cell mediated immunity. nih.govresearchgate.net Tumors with low Dlx2 levels were found to be enriched with more immune-activating cells, suggesting a more robust anti-tumor immune response. researchgate.net
Dlx2 in Developmental Disorders and Malformations
Given its fundamental role in embryonic development, the disruption of Dlx2 function can have severe consequences, leading to congenital disorders and malformations. researchgate.netmdpi.com Dlx2 is essential for the proper morphogenesis of craniofacial structures and the development of specific neurons in the forebrain. foxchase.orgwikipedia.orgnih.gov
Studies using mouse models have shown that a lack of Dlx2 results in abnormal development of the first and second branchial arches, which are embryonic structures that form parts of the jaw, ear, and neck. wikipedia.org Overexpression or null mutations of Dlx2 in mice can lead to significant craniofacial deformities, including cleft palate. nih.gov
Furthermore, Dlx2 is critical for the differentiation and migration of GABAergic interneurons, which are inhibitory neurons that play a crucial role in balancing brain activity. nih.gov An imbalance between inhibitory and excitatory processes in the brain has been suggested as a possible factor in autism spectrum disorders (ASDs). nih.gov Consequently, the genetic locus containing Dlx1 and Dlx2 has been investigated as a potential susceptibility region for ASDs. nih.govatlasgeneticsoncology.org While a direct causal link in humans remains to be definitively established, the fundamental role of Dlx2 in neuronal development makes it a significant gene of interest in the study of neurodevelopmental disorders. atlasgeneticsoncology.org
Craniofacial Anomalies
Dlx2 plays a pivotal role in the intricate processes of craniofacial morphogenesis. Consequently, disruptions in its function are strongly associated with a variety of craniofacial anomalies, including cleft palate, maxillofacial malformations, and dental fluorosis.
Cleft Palate: The development of the palate is a complex process involving the growth, elevation, and fusion of the palatal shelves. Dlx2 is a critical regulator of this process. Studies in mouse models have demonstrated that the absence of both Dlx1 and Dlx2 (Dlx1/2-/- mutants) results in a cleft palate phenotype. nih.govnih.govoup.comresearchgate.net This is attributed to a lack of vertical outgrowth in the posterior region of the palate during the initial stages of its formation. nih.govnih.govresearchgate.net This growth deficiency is linked to reduced cell proliferation in the developing palatal shelves. nih.govnih.govresearchgate.net Furthermore, the inactivation of Dlx1 and Dlx2 disrupts an essential epithelial-mesenchymal signaling loop involving key developmental molecules such as Shh, Bmp4, and Fgf10, which are crucial for cell proliferation and tissue growth during palate development. nih.govoup.com Even the inactivation of Dlx2 alone is sufficient to cause cleft palate, albeit with incomplete penetrance. nih.gov Conversely, overexpression of Dlx2 in neural crest cells can also lead to cleft palate by affecting maxillary growth and the subsequent elevation of the palatal shelves. frontiersin.orgfrontiersin.org
Maxillofacial Malformation: Both the absence and overexpression of Dlx2 can lead to severe craniofacial malformations. frontiersin.orgnih.gov Targeted mutations in Dlx2 result in malformations of skeletal tissues derived from cranial neural crest cells, particularly those originating in the maxillary region. nih.gov Mice lacking both Dlx1 and Dlx2 exhibit abnormal formation of the upper jaw bones. nih.gov Overexpression of Dlx2 in mouse models has been shown to cause craniofacial deformities. nih.govresearchgate.netfrontiersin.org These findings underscore the critical dose-dependent role of Dlx2 in ensuring the proper patterning and development of the maxillofacial skeleton.
Dental Fluorosis: Dental fluorosis is a condition characterized by developmental enamel defects resulting from excessive fluoride intake during tooth formation. While primarily an environmental condition, genetic susceptibility is thought to play a role. Research has explored the association between polymorphisms in the DLX2 gene and the prevalence of dental fluorosis. A case-control study identified a correlation between specific single nucleotide polymorphisms (SNPs), namely rs743605 and rs3762499, in the DLX2 gene and the occurrence of dental fluorosis. magtech.com.cn This suggests that genetic variations within DLX2 may influence an individual's susceptibility to the adverse effects of fluoride on enamel development. Another study also noted an association between the rs743605 polymorphism in DLX2 and more severe forms of dental fluorosis. researchgate.net
| Craniofacial Anomaly | Dlx2 Dysregulation | Key Research Findings |
| Cleft Palate | Knockout (Dlx1/2-/-) | Lack of vertical outgrowth in the posterior palate due to reduced cell proliferation. nih.govnih.govresearchgate.net |
| Overexpression | Affects maxillary growth and palatal shelf elevation. frontiersin.orgfrontiersin.org | |
| Maxillofacial Malformation | Knockout (Dlx2-/-) & Overexpression | Leads to severe craniofacial deformities and abnormal upper jaw bone formation. frontiersin.orgnih.govnih.gov |
| Dental Fluorosis | Gene Polymorphism (rs743605, rs3762499) | Associated with susceptibility to and severity of dental fluorosis. magtech.com.cnresearchgate.net |
Neurological Conditions
Dlx2 is integral to the development and function of the central nervous system, particularly in the generation and migration of GABAergic interneurons. It is therefore not surprising that dysregulation of Dlx2 is linked to several neurological conditions.
Autism Spectrum Disorder (ASD): An imbalance between excitatory and inhibitory signaling in the cerebral cortex has been proposed as a potential etiological factor in autism. nih.gov Given that Dlx genes, including DLX2, are crucial for the development of GABAergic interneurons which provide inhibitory signals, they are considered strong candidate genes for ASD susceptibility. nih.gov The DLX1 and DLX2 genes are located in a chromosomal region (2q32) that has been associated with autism susceptibility. nih.govresearchgate.net Genetic association studies have found a link between the DLX2 gene and autism in certain cohorts. sfari.org Specifically, several single nucleotide polymorphisms (SNPs) within the DLX1/DLX2 gene region have shown a strong association with autism in multiplex families. nih.govresearchgate.netconfex.com A functional alteration in DLX genes could potentially alter the differentiation and migration of GABAergic interneurons, thereby affecting the critical balance of excitation and inhibition in the brain. nih.gov
Glioblastoma: Glioblastoma is an aggressive and common form of brain cancer. Studies have identified a significant correlation between the expression levels of DLX2 and the prognosis of glioblastoma patients. Upregulation of DLX2 has been associated with a poor prognosis and shorter survival times. nih.govnih.goveurekaselect.com High expression of DLX2 is thought to contribute to a more proliferative phenotype of the tumor cells. nih.goveurekaselect.com In experimental models, knocking down DLX2 in glioblastoma cell lines resulted in decreased expression of cyclin D1, a key regulator of cell cycle progression, and a reduction in cell proliferation. nih.goveurekaselect.com These findings suggest that high expression of DLX2 serves as a poor prognostic marker in glioblastoma. nih.goveurekaselect.com
Intracranial Aneurysm: An intracranial aneurysm is a localized dilation of a blood vessel in the brain. Research has indicated that DLX2 may play a role in the pathogenesis of this condition. Studies have found that the expression of DLX2 is elevated in patients with intracranial aneurysms. jst.go.jpjst.go.jp In cellular models using human aortic vascular smooth muscle cells, silencing of DLX2 was shown to suppress cell proliferation and promote apoptosis (programmed cell death). jst.go.jp Furthermore, the loss of DLX2 function led to an increase in collagen I and collagen III levels, while decreasing the levels of matrix metalloproteinases (MMP2/9) and pro-inflammatory factors, suggesting a role for Dlx2 in vascular remodeling. jst.go.jp The upstream regulation of DLX2 in this context has been linked to the demethylase JMJD3, which promotes DLX2 expression. jst.go.jpjst.go.jp
| Neurological Condition | Dlx2 Dysregulation | Key Research Findings |
| Autism Spectrum Disorder | Gene Polymorphism | Association between SNPs in the DLX1/DLX2 region and ASD susceptibility. nih.govresearchgate.netsfari.orgconfex.com |
| Glioblastoma | Upregulation | Associated with poor prognosis and increased cell proliferation. nih.govnih.goveurekaselect.com |
| Intracranial Aneurysm | Upregulation | Elevated expression in aneurysm patients; silencing suppresses proliferation of vascular smooth muscle cells. jst.go.jpjst.go.jp |
Advanced Methodologies and Research Models for Dlx2 Studies
Genetic Manipulation Approaches
Genetic manipulation techniques are fundamental to understanding the necessity and sufficiency of Dlx2 function in various biological processes. These methods allow researchers to alter Dlx2 expression or activity and observe the resulting phenotypes.
Gene Knockout and Conditional Mutagenesis Models (e.g., Dlx2-null mice, Dlx1/Dlx2 double knockouts)
Gene knockout models, where the Dlx2 gene is inactivated, have been instrumental in revealing the essential roles of Dlx2. Newborn Dlx2-null (Dlx2-/-) mice exhibit structural abnormalities in bones derived from the first branchial arch maxillary process, as well as bone dysplasia in long bones, and typically die after birth researchgate.netnih.gov. These findings indicate that Dlx2 is crucial for regulating craniofacial bone development and differentiation nih.gov.
Studies involving knockout mice for both Dlx1 and Dlx2 (Dlx1/Dlx2 double knockouts) have demonstrated more severe phenotypes, highlighting functional redundancy and cooperative roles between Dlx1 and Dlx2. Dlx1/Dlx2 double mutant mice die at birth and display severe craniofacial and central nervous system defects biologists.com. Specifically, Dlx1/Dlx2 null retinas show a reduced ganglion cell layer due to increased apoptosis and a corresponding thinning of the optic nerve, suggesting that Dlx function is necessary for the terminal differentiation and survival of late-born retinal ganglion cells biologists.comnih.gov. In the forebrain, Dlx1 and Dlx2 double mutant mice lose the majority of GABAergic neocortical, hippocampal, and olfactory bulb interneurons due to defects in neuronal maturation and migration nih.gov. They also exhibit a block in the differentiation of basal ganglia GABAergic projection and interneurons, underscoring the essential role of DLX1 and DLX2 in GABAergic neuron formation throughout the forebrain nih.gov.
Conditional mutagenesis approaches, often utilizing systems like Cre-loxP recombination, allow for spatiotemporal control of gene manipulation. This enables researchers to inactivate Dlx2 in specific tissues or at particular developmental stages, providing more nuanced insights into its localized functions researchgate.net. Conditional Dlx2 overexpression models have been successfully employed to drive expression in specific cell populations, such as neural crest cells, to study their impact on development frontiersin.orgnih.gov.
Gain-of-Function Models (e.g., Dlx2 overexpression in cell lines and mouse models)
Gain-of-function studies, involving the overexpression of Dlx2, provide insights into the potential downstream effects and pathways regulated by elevated Dlx2 levels. Overexpression of Dlx2 in cell lines, such as MC3T3-E1 osteoblastic cells, has been shown to upregulate osteogenic related genes like Alkaline phosphatase (Alp) and Msx2, and stimulate the activity of osteocalcin (B1147995) (OCN) and ALP promoters, thereby enhancing osteogenic differentiation in vitro researchgate.netnih.govfrontiersin.org.
Furthermore, Dlx2 overexpression has been shown to induce neural crest cell classification or aggregation and disrupt the migration and differentiation of cranial neural crest cells, leading to the development of ectopic bone components frontiersin.orgnih.gov. Studies in the adult mouse striatum have demonstrated that a single transcriptional factor, Dlx2, can convert striatal astrocytes into neurons in a dose-dependent manner, as confirmed by lineage-tracing studies biorxiv.org.
CRISPR-based Gene Editing (e.g., CRISPR Knockout, CRISPR Activation)
CRISPR-based gene editing technologies, such as CRISPR knockout and CRISPR activation, offer precise tools for manipulating Dlx2 expression and function. CRISPR knockout can be used to create targeted null mutations, similar to traditional gene knockout but with potentially higher efficiency and specificity. CRISPR activation allows for targeted upregulation of endogenous Dlx2 expression. While the provided snippets mention CRISPR in the context of single-cell RNA sequencing nih.gov, specific details on CRISPR-based Dlx2 editing research were not extensively detailed in the provided context. However, CRISPR is a standard tool in genetic research and is applicable to Dlx2 studies for precise genomic modifications.
RNA Interference (e.g., siRNA, shRNA) for Dlx2 Gene Silencing
RNA interference (RNAi), using tools like small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is employed to silence Dlx2 gene expression post-transcriptionally. This technique is valuable for studying the effects of reduced Dlx2 levels in various cell culture systems and in vivo models. Knocking down DLX2 using shRNA has been shown to reduce proliferation and enhance apoptosis in epithelial ovarian cancer cells, suggesting a role for DLX2 in cancer cell survival researchgate.net. Knockdown of Dlx2 expression in primary embryonic retinal cultures has also been used to support the finding that DLX2 is necessary for Brn3b expression biologists.com.
Genomic and Epigenomic Profiling
Genomic and epigenomic profiling techniques provide comprehensive views of the genetic and epigenetic landscape and how it is influenced by or influences Dlx2.
Transcriptome Analysis (e.g., Bulk RNA-Seq, Single-Cell RNA-Seq)
Transcriptome analysis, which involves studying the complete set of RNA transcripts in a cell or tissue, is a powerful tool for identifying genes and pathways regulated by Dlx2.
Bulk RNA-Seq: Bulk RNA sequencing (RNA-Seq) provides an average gene expression profile across a population of cells. This method has been used to analyze the transcriptional effects of Dlx2 overexpression in the early mouse embryo, revealing substantial transcriptome changes in maxillary prominences with significant effects on genes involved in RNA metabolism and neuronal development frontiersin.orgnih.govresearchgate.net. Bulk RNA-Seq analysis comparing wild-type and Dlx2-overexpressing mouse maxillary processes at embryonic day 10.5 demonstrated that Dlx2 overexpression induced significant changes in many genes associated with critical developmental pathways nih.govnih.govdoaj.org.
Single-Cell RNA-Seq: Single-cell RNA sequencing (scRNA-Seq) offers a higher resolution by providing the transcriptome of individual cells within a heterogeneous population. This is particularly valuable for studying complex tissues and developmental processes where different cell subpopulations exist nih.govrna-seqblog.comfrontierspartnerships.org. ScRNA-Seq of the early maxillary process in Dlx2-overexpressing mice showed that Dlx2 inhibited cell proliferation and promoted cell differentiation without altering the differentiation trajectory frontiersin.org. ScRNA-Seq allows for the molecular distinction of cell types within a complex mix and can reveal cellular diversity and cell state transitions that might be missed by bulk sequencing frontierspartnerships.org. This technology is transforming biomedical research by enabling the discovery of novel cellular subpopulations and the reconstruction of cell trajectories during dynamic biological processes frontierspartnerships.org.
Chromatin Immunoprecipitation (ChIP, CUT&Tag) for DNA-Protein Interactions and Histone Modifications
Chromatin Immunoprecipitation (ChIP) is a widely used technique to investigate protein-DNA interactions, specifically to determine if a specific protein binds to a particular genomic DNA sequence in vivo. The method involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes using an antibody specific to the protein of interest (such as Dlx2), reversing the cross-linking, and then identifying the precipitated DNA sequences through techniques like PCR or sequencing (ChIP-seq). nih.govoup.comnih.govnih.gov
ChIP assays have been instrumental in identifying downstream targets of Dlx2. For instance, ChIP assays have identified Msx2 as a downstream target of Dlx2 in studies investigating developmental processes like tooth development. nih.govnih.gov These studies have shown Dlx2 binding to the Msx2 promoter. nih.gov Similarly, ChIP has revealed Dlx2 binding to a specific region of the TrkB promoter in retinal neuroepithelium during embryogenesis. nih.govnih.gov DLX2 also binds to the Olig2 gene locus in the mouse embryonic forebrain in vivo, as demonstrated by ChIP assays. biorxiv.org Furthermore, ChIP has been used to show that endogenous Pitx2 and Dlx2 bind to the Dlx2 promoter itself. researchgate.net
CUT&Tag (Cleavage Under Targets and Tagmentation) is a more recent and highly sensitive method for identifying transcription factor binding sites and histone modifications. frontiersin.orgnih.gov This technique uses an antibody to target a protein of interest, followed by the recruitment of a protein A-Tn5 transposase fusion that cleaves and tags the DNA in situ. frontiersin.orgnih.gov CUT&Tag analysis has been applied to study DLX2, identifying candidate direct targets of the transcription factor. frontiersin.orgnih.gov For example, CUT&Tag analysis in mouse maxillary processes identified thousands of peaks common to replicates, representing putative DLX2 binding sites. frontiersin.orgnih.gov This analysis also revealed the enrichment of MNT and Runx2 motifs at these binding sites, suggesting their potential role in mediating DLX2's transcriptional regulatory effects. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net CUT&Tag analysis has also provided information on the location of DLX2-occupancy peaks relative to annotated genes. researchgate.net
Protein Interaction and Functional Assays
Understanding the biological role of Dlx2 requires investigating its interactions with other proteins and assessing the functional consequences of its presence or absence in various cellular contexts. A range of biochemical and cell-based assays are employed for these purposes.
Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, GST-Pull-down)
Transcription factors like Dlx2 often function through interactions with other proteins, including co-regulators and other transcription factors. Techniques such as co-immunoprecipitation (Co-IP) and GST-pull-down assays are used to identify and validate these interactions.
Co-immunoprecipitation involves using an antibody to precipitate a protein of interest from a cell lysate, and then checking if other proteins are pulled down along with it, indicating a physical association. Co-immunoprecipitation assays have confirmed the interaction between Dlx2 and PITX2A in transfected CHO cell lysates, as well as endogenous Dlx2 and Pitx2 interactions in LS-8 cells. researchgate.net
GST-pull-down assays utilize a fusion protein where the protein of interest (or a binding partner) is fused to Glutathione (B108866) S-transferase (GST). This fusion protein is immobilized on glutathione beads and incubated with a cell lysate or purified protein containing the potential binding partner. If an interaction occurs, the binding partner will be retained on the beads and can be detected by Western blot. nih.govnih.govresearchgate.netthebiogrid.org GST-pull-down assays have demonstrated a direct protein interaction between Dlx2 and Lef-1. nih.govnih.govresearchgate.netoup.com These assays have also helped map the specific regions of Lef-1 that interact with Dlx2, showing that Dlx2 can directly interact with the HMG domain and the C-terminal portion of the HMG domain of Lef-1. nih.govresearchgate.net GST-pull-down experiments have also confirmed the interaction between HOXC8 and DLX2. nih.gov
Reporter Gene Assays (e.g., Luciferase assays) for Promoter Activity
Reporter gene assays are used to study the transcriptional activity of a gene promoter or enhancer region, often in response to the expression of a transcription factor like Dlx2. Luciferase assays are a common type of reporter assay, where the activity of a promoter is linked to the expression of the luciferase enzyme, which produces light upon addition of a substrate. nih.govhanbiology.comthermofisher.com The level of light produced is a measure of promoter activity.
Luciferase reporter gene assays have been used to demonstrate the functional significance of DLX2 binding to target gene promoters. For example, co-transfection of Dlx2 with a TrkB promoter reporter construct resulted in increased luciferase expression, indicating that DLX2 activates the TrkB promoter. nih.gov Mutation of the candidate DNA-binding motifs in the TrkB promoter abolished this activation, further supporting direct regulation by Dlx2. nih.gov Luciferase assays have also shown that Dlx2 activates the Msx2 promoter in several cell lines and that co-expression of Dlx2 and Lef-1 can synergistically activate the Msx2 promoter. nih.govnih.govoup.com Conversely, Msx2 can repress Dlx2 activation of the Msx2 promoter. nih.govnih.gov Studies on the Dlx2 promoter itself have used luciferase assays to show that PITX2 activates the Dlx2 promoter, while Msx2 represses it, and co-expression of both results in transcriptional antagonism. researchgate.netnih.gov DLX2 has also been shown to inhibit luciferase reporter gene expression via a specific region of the Olig2 gene in vitro. biorxiv.org Dual-luciferase reporter assays have been used to verify the binding of DLX2 to the SIRT3 promoter and its effect on SIRT3 promoter activity. researchgate.net
Electrophoretic Mobility Shift Assays (EMSA) for DNA-Binding
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is an in vitro technique used to detect protein-DNA interactions. nih.govcreative-biolabs.com It is based on the principle that a protein-DNA complex migrates slower than the free DNA probe when subjected to gel electrophoresis under non-denaturing conditions. nih.govcreative-biolabs.com
EMSA has been used to confirm the binding of Dlx2 to specific DNA sequences, such as the Msx2 promoter. nih.gov EMSA studies have indicated that Dlx2 can bind DNA as a monomer and potentially a homodimer. nih.govnih.gov EMSA has also demonstrated that recombinant DLX1 and DLX2 bind to the Dlx5/Dlx6 intergenic enhancer in vitro, and that factors in embryonic striatum tissue extracts containing DLX1 and DLX2 also bind to specific motifs within this enhancer. nih.govresearchgate.netoup.com Supershift assays, which involve adding an antibody to the protein of interest to create a larger, even slower-migrating complex, can be used with EMSA to confirm the identity of the protein bound to the DNA. nih.govcreative-biolabs.comresearchgate.net EMSA has also been used to show that HMGN2 binding to Lef-1 inhibits its DNA-binding activity. researchgate.netresearchgate.net
In Vitro Cell-Based Assays (e.g., Cell Proliferation, Apoptosis, Differentiation, Migration, EMT, Glycolytic Switch, Cell Adhesion, Mesenchymal Condensation)
Cell-based assays are crucial for understanding the functional consequences of Dlx2 expression or perturbation in a living cellular environment. These assays measure various cellular processes that are often influenced by transcription factors like Dlx2.
Studies using in vitro cell-based assays have investigated the role of Dlx2 in processes such as cell proliferation, apoptosis, and differentiation. For example, overexpression of Dlx2 has been shown to restrict cell proliferation and promote cell differentiation in maxillary process cells. frontiersin.orgnih.govnih.gov In other contexts, DLX2 deregulation is known to enhance cell survival and proliferation and prevent differentiation. plos.org DLX2 has also been implicated in regulating apoptosis. plos.orgresearchgate.netoup.com
Dlx2 plays a role in cell migration and Epithelial-Mesenchymal Transition (EMT), a process involved in development and disease progression, including cancer metastasis. plos.orgoup.comresearchgate.netresearchgate.net Overexpression of DLX2 has been shown to induce EMT, migration, and invasion in cancer cell lines. plos.org Conversely, depletion of DLX2 can abolish radiation-induced EMT and associated increases in migration and invasion. plos.orgresearchgate.net Dlx2 is implicated in TGF-β- and Wnt-induced EMT by Snail activation. researchgate.net
In the context of osteogenic differentiation, overexpression of DLX2 in MC3T3-E1 cells has been shown to induce osteogenic differentiation, upregulating markers like alkaline phosphatase (ALP) and Msx2. nih.gov
DLX2 has also been linked to the glycolytic switch and mitochondrial repression in some cancer cells. researchgate.net
In Vivo Functional Models (e.g., Experimental Tumor Growth, Metastasis Models, Retinal Explants)
In vivo models are essential for studying the complex roles of Dlx2 in a whole organism context, including its impact on development, disease progression, and tissue regeneration.
Experimental tumor growth and metastasis models are used to investigate the role of Dlx2 in cancer development and spread. Studies using mouse xenograft models have shown that knockdown of DLX2 significantly inhibits tumor growth and reduces the size of lung metastases. nih.govresearchgate.net This suggests a crucial role for Dlx2 in promoting tumor survival and tumorigenic capability. researchgate.net
Retinal explant cultures are used to study retinal development and the function of genes like Dlx2 in a more controlled environment than the intact organism, while still maintaining some tissue architecture. nih.govnih.govconfederationcollege.cabiorxiv.orgresearchgate.net Ectopic Dlx2 expression in retinal explants has been shown to activate TrkB expression and increase the expression of retinal ganglion cell and amacrine cell markers. nih.govnih.gov Conversely, knockdown of Dlx2 in primary retinal cultures results in reduced TrkB expression. nih.govnih.gov Retinal explant cultures from Dlx1/Dlx2 double knockout mice have also been used to assess the effects on late-born retinal cell classes. researchgate.net
Animal models with modulated Dlx2 expression, such as mouse models with Dlx2 overexpression or null mutations, are used to study its role in development and malformations. frontiersin.orgnih.govnih.govresearchgate.net For example, mouse models overexpressing Dlx2 in neural crest cells exhibit craniofacial deformities and substantial transcriptome changes in the maxillary process. frontiersin.orgnih.govnih.gov
Immunological Research Tools (e.g., Dlx2 Antibodies for WB, IP, IF, IHC, FCM, ELISA)
Immunological tools, particularly antibodies targeting the DLX2 protein, are indispensable for detecting, quantifying, and localizing DLX2 in biological samples. These antibodies are validated for use in a range of standard research applications, enabling detailed investigation of DLX2 expression levels, protein-protein interactions, cellular localization, and presence within specific cell populations. scbt.comnovusbio.comptglab.combiocompare.comscbt.com
Commonly employed techniques utilizing DLX2 antibodies include:
Western Blotting (WB): Used to detect and quantify DLX2 protein levels in cell lysates or tissue extracts based on molecular weight. DLX2 has a predicted molecular weight of approximately 34 kDa, but an observed molecular weight around 45 kDa in some studies. scbt.com Antibodies are typically used at dilutions ranging from 1:100 to 1:1000 for this application. scbt.com
Immunoprecipitation (IP): Utilized to isolate DLX2 protein from complex mixtures, often as a preliminary step for identifying interacting proteins or for subsequent Western Blot analysis. Recommended antibody concentrations for IP can range from 1-2 µg per 100-500 µg of total protein. scbt.com
Immunofluorescence (IF) and Immunocytochemistry (ICC): These techniques allow for the visualization of DLX2 protein localization within cells and tissues. Antibodies are used to stain fixed cells or tissue sections, revealing the subcellular distribution of DLX2. scbt.comnovusbio.comptglab.comscbt.com Dilutions for IF can start around 1:50. scbt.com
Immunohistochemistry (IHC): Applied to detect DLX2 protein in tissue sections, providing information about its expression pattern within a specific tissue context. IHC is often performed on paraffin-embedded sections (IHC-P). scbt.comnovusbio.comptglab.combiocompare.comscbt.com Antibodies have been used at dilutions like 1:200 for IHC analysis of mouse brain tissue. ptglab.com
Flow Cytometry (FCM): Enables the identification and quantification of cells expressing DLX2 protein within a heterogeneous cell population. This is particularly useful for studying DLX2 expression in developmental contexts or in specific cell lineages. scbt.combiocompare.comscbt.com
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative method for detecting and measuring the concentration of DLX2 protein in a sample. ELISA can be performed in various formats, including solid-phase and sandwich ELISA. scbt.comnovusbio.comptglab.combiocompare.comscbt.com Starting dilutions for ELISA antibodies can be as low as 1:30. scbt.com
DLX2 antibodies are available from various suppliers and are raised in different host species, such as mouse and rabbit. scbt.comnovusbio.comptglab.combiocompare.comscbt.com These antibodies can target different epitopes within the DLX2 protein and are often validated for reactivity with DLX2 from multiple species, including human, mouse, and rat. scbt.comnovusbio.comptglab.combiocompare.comscbt.com Furthermore, antibodies are available with various conjugations (e.g., HRP, Alexa Fluor dyes) to facilitate detection in different assay formats. scbt.com
Control reagents, such as Dlx2 siRNA and shRNA plasmids, are also available and are often used in conjunction with antibodies to study the effects of DLX2 knockdown on protein expression and cellular function. scbt.com
Table 1: Common Immunological Applications for Dlx2 Antibody Research
| Application | Purpose | Example Antibody Dilution/Concentration | Relevant Data/Findings |
| Western Blotting (WB) | Detect and quantify protein levels | 1:100 - 1:1000 scbt.com | Used to detect Dlx2 in cell lysates (e.g., NIH/3T3, Hep G2) and tissue extracts (e.g., mouse brain, human brain). ptglab.comscbt.com |
| Immunoprecipitation (IP) | Isolate Dlx2 protein and interacting partners | 1-2 µg per 100-500 µg total protein scbt.com | Used to pull down Dlx2 protein for downstream analysis. scbt.comptglab.comscbt.com |
| Immunofluorescence (IF/ICC) | Visualize protein localization in cells/tissues | Starting 1:50 scbt.com | Used for staining fixed cells (e.g., SH-SY5Y) and visualizing Dlx2 distribution. ptglab.comscbt.com |
| Immunohistochemistry (IHC/IHC-P) | Detect protein expression in tissue sections | Starting 1:200 ptglab.com | Used for analyzing Dlx2 expression patterns in tissues like mouse brain. ptglab.comscbt.com |
| Flow Cytometry (FCM) | Identify and quantify Dlx2-expressing cells in a population | Not specified in snippets | Validated application for Dlx2 antibodies. scbt.combiocompare.comscbt.com |
| ELISA | Quantify Dlx2 protein concentration | Starting 1:30 scbt.com | Used for quantitative detection of Dlx2. scbt.comnovusbio.comptglab.combiocompare.comscbt.com |
Computational and Bioinformatic Approaches for Dlx2 Network Analysis
Computational and bioinformatic approaches are increasingly vital for understanding the complex regulatory networks in which DLX2 participates. These methods allow researchers to analyze large-scale biological datasets, predict interactions, and model the functional consequences of DLX2 activity. numberanalytics.comnd.edufrontiersin.orgfiveable.me
Key computational and bioinformatic strategies applied in the context of network analysis relevant to proteins like DLX2 include:
Network Construction and Analysis: Biological networks represent interactions between different biological entities, such as genes, proteins, and metabolites. numberanalytics.comnd.edufiveable.me Computational methods are used to construct these networks based on various data types. numberanalytics.comnd.edufrontiersin.org Analysis of these networks can reveal key regulators, predict functional relationships, and provide insights into biological processes and disease mechanisms. numberanalytics.comnd.edufiveable.me
Prediction of Molecular Interactions: Computational methods, such as sequence-based prediction (homology, domain, motif-based methods) and machine learning algorithms, are employed to predict protein-protein interactions and gene regulatory relationships involving proteins like DLX2. numberanalytics.comqaaspa.com
Integrative Multi-omics Analysis: These approaches combine data from multiple "omics" layers (e.g., genomics, transcriptomics, proteomics) to build more comprehensive biological networks. numberanalytics.comnd.edufrontiersin.org Network-based integrative methods can represent interactions within and across different omics layers, offering a holistic view of cellular dynamics. frontiersin.org This can help identify key nodes, subnetworks, and crosstalk between different biological processes regulated by factors like DLX2. frontiersin.org
Gene Expression Network Analysis: Computational tools can analyze gene expression data to identify co-expression networks, which can suggest functional relationships between genes, including those regulated by or co-expressed with DLX2. numberanalytics.com
Pathway Analysis: Bioinformatic tools are used to map genes and proteins, such as DLX2 and its interacting partners, onto known biological pathways to understand the cellular processes they influence. qaaspa.com
Identification of Regulatory Elements: Computational methods can predict DNA binding sites for transcription factors like DLX2, aiding in the identification of target genes and regulatory regions. Studies have shown that DLX2 can bind to specific promoter regions, such as the Msx2 promoter. oup.com
Disease Gene Prioritization and Biomarker Discovery: Network analysis can help prioritize candidate genes involved in diseases based on their position and connections within biological networks. qaaspa.com Integrated bioinformatic analysis has been used to explore the potential of DLX2 as a prognostic indicator in certain cancers. nih.govnih.gov
Challenges in computational biological network research include the heterogeneity and noise of biological data, the dynamic nature of cellular processes (often represented as static networks), and the computational complexity of certain network analysis problems. nd.eduqaaspa.com Despite these challenges, computational and bioinformatic approaches provide powerful means to dissect the intricate network of interactions and regulatory events governed by proteins like DLX2, complementing experimental findings. numberanalytics.comnd.edufrontiersin.orgfiveable.me
Table 2: Computational and Bioinformatic Approaches in Dlx2 Research Context
| Approach | Description | Application in Dlx2 Context (Inferred/Direct) |
| Network Construction & Analysis | Building and analyzing graphical representations of biological interactions (genes, proteins, etc.). numberanalytics.comnd.edu | Understanding the DLX2 interactome and regulatory partners; identifying central nodes in DLX2-associated pathways. numberanalytics.comnd.edufiveable.me |
| Interaction Prediction | Using algorithms to predict protein-protein or protein-DNA interactions. numberanalytics.comqaaspa.com | Predicting novel proteins that interact with DLX2 or DNA sequences bound by DLX2; identifying potential DLX2 target genes. numberanalytics.comqaaspa.comoup.com |
| Integrative Multi-omics Analysis | Combining data from multiple biological layers (genomics, proteomics, etc.) into networks. numberanalytics.comnd.edufrontiersin.org | Developing a comprehensive view of how DLX2 influences gene expression, protein levels, and metabolic pathways simultaneously. frontiersin.org |
| Gene Expression Network Analysis | Analyzing gene expression data to find co-expressed genes. numberanalytics.com | Identifying genes whose expression is correlated with DLX2 expression, suggesting co-regulation or involvement in the same pathways. numberanalytics.com |
| Pathway Analysis | Mapping biological entities to known functional pathways. qaaspa.com | Placing DLX2 within known developmental or disease pathways (e.g., Wnt/β-Catenin, TGF-β). nih.govqaaspa.comnih.govfrontiersin.org |
| Regulatory Element Prediction | Identifying potential transcription factor binding sites in DNA sequences. | Predicting where DLX2 binds to DNA to regulate gene expression. oup.com |
| Disease Gene Prioritization/Biomarkers | Using network properties to identify genes likely involved in disease or as indicators. qaaspa.com | Investigating DLX2's role in various diseases (e.g., neurological disorders, cancer) and its potential as a prognostic marker using integrated bioinformatic data. scbt.comnih.govqaaspa.comnih.gov |
Compound Names and Identifiers
DLX2 is a protein, not a small chemical compound, and therefore does not have a PubChem CID in the traditional sense. However, it has various protein and gene identifiers in biological databases.
| Name | Type | Database | Identifier |
| DLX2 | Protein | UniProtKB | Q07687 (Human) |
| DLX2 | Protein | UniProtKB | P50333 (Mouse) |
| DLX2 | Gene | NCBI Gene | 1746 (Human) |
| DLX2 | Gene | HGNC | 2915 (Human) |
Future Directions and Unanswered Questions in Dlx2 Research
Elucidation of Novel Downstream Target Genes and Signaling Networks
A fundamental aspect of understanding Dlx2 function lies in fully mapping its transcriptional targets and the complex signaling networks it influences. While several downstream genes and pathways have been identified, the complete spectrum remains to be elucidated.
Known downstream targets and influenced pathways include Msx2, which Dlx2 can activate and with which it can have a functionally antagonistic heterodimerization ehu.esnih.govwikidoc.orgwikipedia.orgthermofisher.com. Dlx2 is also known to activate Wnt1, thereby influencing the Wnt/β-Catenin signaling pathway uniprot.org. Other reported targets and pathways involve TARBP2 and the JNK/AKT pathway, the Dlx2/GLS1/Gln metabolic axis and its link to TGF-β/Wnt, and the Notch signaling pathway uniprot.org. Additionally, Sox9, TGFβR1, TGFβR2, Smad4, Aristaless, Dlx5/6, Arx, and Brn3b have been implicated as downstream effectors or influenced by Dlx2 activity ehu.esthermofisher.comuniprot.org.
Despite these findings, the intricate regulatory networks downstream of Dlx2 are not yet fully described uniprot.org. Future research needs to employ advanced genomic and proteomic techniques, such as high-throughput sequencing combined with chromatin immunoprecipitation (ChIP-seq), to identify all direct Dlx2 binding sites and regulated genes across different cell types and developmental stages. Furthermore, functional studies are required to dissect the precise mechanisms by which Dlx2 activates or represses these targets and how these interactions contribute to specific cellular outcomes and developmental processes. Understanding the context-dependent nature of Dlx2's influence on these pathways is also crucial.
| Known/Putative Dlx2 Downstream Targets and Influenced Pathways |
| Msx2 |
| Wnt1 / Wnt/β-Catenin signaling pathway |
| TARBP2 / JNK/AKT signaling pathway |
| Dlx2/GLS1/Gln metabolic axis / TGF-β/Wnt signaling |
| Notch signaling pathway |
| Sox9 |
| TGFβR1, TGFβR2, Smad4 |
| Aristaless |
| Dlx5/6 |
| Arx |
| Brn3b |
| Genes in the Rb/E2F pathway |
Comprehensive Understanding of Post-Translational Regulation of Dlx2
Post-translational modifications (PTMs) are crucial regulators of protein function, stability, localization, and interactions. While PTMs are known to profoundly impact cellular and molecular functions generally, comprehensive research specifically detailing the post-translational regulation of the Dlx2 protein appears limited in the readily available literature.
One specific PTM identified for Dlx2 is phosphorylation by serine/threonine kinases. However, the full spectrum of PTMs affecting Dlx2, such as ubiquitination, acetylation, methylation, or glycosylation, and their functional consequences on Dlx2 activity, protein-protein interactions, and cellular localization, remain largely unexplored.
Future studies should focus on systematically identifying and characterizing the PTMs of Dlx2 using advanced mass spectrometry-based proteomics. Furthermore, investigating the enzymes (kinases, phosphatases, ubiquitin ligases, etc.) that catalyze these modifications and the signaling pathways that regulate these enzymes is essential. Understanding how different PTMs or combinations of PTMs influence Dlx2's role in development and disease will provide critical insights into the fine-tuning of its transcriptional activity and biological functions.
Decoding the Full Scope of Dlx2 Interaction Partners and Their Functional Consequences
Transcription factors rarely function in isolation; they typically interact with other proteins, including co-activators, co-repressors, and other transcription factors, to exert their regulatory effects. Identifying the complete set of Dlx2 interaction partners and understanding the functional consequences of these interactions is a significant area for future research.
Known interaction partners of Dlx2 include Lef-1, with which it functionally interacts to regulate gene expression, such as synergistic activation of the Msx2 promoter ehu.esnih.govwikidoc.orgwikipedia.org. Dlx2 also forms heterodimers with Msx2, resulting in functional antagonism wikidoc.orgwikipedia.org. Potential collaborations with Mnt and Runx2 have been suggested uniprot.org. In the adult olfactory bulb, Dlx2 requires interaction with Pax6 for periglomerular neuron specification. Other reported interactions involve Pitx2 and HMGN2 wikidoc.org.
Despite these identified partners, the full interactome of Dlx2 across different cellular contexts and developmental stages is likely much more extensive. Future research should utilize unbiased approaches, such as affinity purification coupled with mass spectrometry (AP-MS) or yeast two-hybrid screens, to identify novel Dlx2-interacting proteins. Subsequent studies are needed to validate these interactions and, crucially, to dissect their functional consequences on Dlx2's transcriptional activity, target gene specificity, and role in various biological processes. Understanding how these protein-protein interactions are modulated by cellular signals or PTMs will add another layer of complexity to our understanding of Dlx2 regulation.
| Known Dlx2 Interaction Partners |
| Lef-1 |
| Msx2 |
| Pax6 |
| Pitx2 |
| HMGN2 |
| Mnt (putative) |
| Runx2 (putative) |
Dissecting Context-Dependent Functions and Cellular Specificity of Dlx2 Activity
A recurring theme in Dlx2 research is its diverse roles in different tissues and developmental stages. Dlx2 is involved in forebrain development, particularly the differentiation and migration of GABAergic interneurons and adult neurogenesis in the olfactory bulb ehu.es. It also plays crucial roles in craniofacial development, affecting the branchial arches, tooth development, and the maxillary process ehu.esthermofisher.comuniprot.org. Furthermore, Dlx2 is expressed with cellular specificity, for instance, in distinct epithelial and mesenchymal domains during craniofacial development and in specific neural progenitor populations thermofisher.com. The context-dependent nature of Dlx gene function in general is also recognized.
A key challenge is to fully understand how Dlx2 exerts these varied functions depending on the cellular and environmental context. Future research should focus on employing single-cell technologies, such as single-cell RNA sequencing and single-cell ATAC-seq, to precisely define the cell populations that express Dlx2 and their specific transcriptional profiles. Perturbation studies in defined cellular contexts, both in vitro and in vivo, are needed to determine how Dlx2 activity is modulated by cell-intrinsic factors and extrinsic signals, and how this contributes to cell fate decisions, differentiation, and morphogenesis in different tissues.
Investigating Dlx2's Role in Adult Tissue Homeostasis and Regeneration
While Dlx2's role in embryonic development is well-established, its contribution to the maintenance (homeostasis) and repair (regeneration) of adult tissues is an area that warrants further investigation. Research has demonstrated a role for Dlx2 in adult neurogenesis in the subventricular zone and its contribution to generating olfactory bulb interneurons. This highlights a function for Dlx2 in the ongoing production of new neurons in specific regions of the adult brain.
Q & A
Q. What is the functional role of DLX-2 in craniofacial and forebrain development?
DLX-2 regulates the regional specification of cranial neural crest (CNC) cells, particularly in the proximal first branchial arch, which contributes to maxillary bone formation. Loss of DLX-2 disrupts skeletal morphogenesis, leading to reptilian-like bone structures, and impairs differentiation of olfactory bulb periglomerular cells in the forebrain. Methodologically, this was determined using Dlx-2 knockout mice generated via homologous recombination in embryonic stem cells, with phenotypic analysis of skeletal and neural defects .
Q. What experimental techniques are commonly used to detect DLX-2 expression and protein interactions?
- Quantitative PCR (qPCR) and Western blotting are standard for measuring Dlx-2 mRNA and protein levels, respectively. For example, GD-induced Dlx-2 expression in cancer cells was validated using these methods .
- Immunoprecipitation and in situ hybridization identify DLX-2 interactions with noncoding RNAs (e.g., Evf-2) and spatial expression patterns in tissues .
- CRISPR/Cas9 knockout models (e.g., DLX-2-specific sgRNAs) are used to study loss-of-function phenotypes .
Q. How is DLX-2 implicated in transcriptional regulation?
DLX-2 binds to enhancer regions (e.g., Dlx-5/6 ultraconserved regions) to activate transcription. Its interaction with the Evf-2 long noncoding RNA stabilizes DLX-2 binding to DNA, enhancing transcriptional activity. This was demonstrated via chromatin immunoprecipitation (ChIP) and gel shift assays .
Advanced Research Questions
Q. How does DLX-2 mediate metabolic stress-induced necrosis versus apoptosis in cancer cells?
DLX-2 is upregulated under glucose deprivation (GD) in necrosis-prone cells (e.g., A549, HepG2) but not in apoptosis-prone cells (e.g., HeLa). Methodologically, real-time qPCR and Western blotting revealed DLX-2 induction precedes necrosis. Post-translational modifications (e.g., phosphorylation) may explain its dual roles, as evidenced by distinct protein bands in Western blots .
Q. What mechanisms link DLX-2 to epithelial-mesenchymal transition (EMT) and oncogenic metabolism?
DLX-2 activates Snail , a master EMT regulator, via TGF-β/Wnt signaling. This promotes glycolytic switching (increased lactate production) and mitochondrial repression by downregulating cytochrome c oxidase (COX). Key methods include promoter-binding assays (identifying Snail/DLX-2 binding sites) and metabolic profiling (e.g., ATP/COX activity assays) .
Q. How does ionizing radiation (IR) induce DLX-2-dependent metabolic alterations in cancer cells?
IR upregulates DLX-2, which enhances glutamine metabolism via GLS1 induction and stabilizes HIF-1α to inhibit mitochondrial respiration. Knockdown experiments (e.g., Dlx-2 shRNA) combined with microarray analysis and metabolomic assays confirm its role in IR-induced EMT and metabolic reprogramming .
Q. What contradictions exist in DLX-2’s role across experimental models?
- Cell type specificity : DLX-2 induces necrosis in A549/HepG2 cells but apoptosis in others (e.g., HCT116), suggesting context-dependent regulatory networks .
- Evolutionary implications : Dlx-2 knockout mice exhibit skeletal phenotypes resembling reptilian structures, conflicting with typical mammalian developmental pathways .
Q. How can researchers ensure reproducibility in DLX-2 functional studies?
- Use validated antibodies (e.g., monoclonal antibodies targeting specific epitopes) and include controls for post-translational modifications .
- Employ blinded analysis and independent replication (by separate lab members or external labs) to mitigate bias .
- Report detailed exclusion criteria for animal models (e.g., Dlx-2 knockout mice) and reagent lot numbers .
Q. What is the functional significance of DLX-2’s interaction with Evf-2 noncoding RNA?
The Evf-2 RNA/DLX-2 complex enhances transcriptional activation of Dlx-5/6 enhancers in a cell type-specific manner. RNA immunoprecipitation (RIP) and fluorescence in situ hybridization (FISH) confirmed their co-localization in vivo. Evf-2 stabilizes DLX-2-DNA binding rather than inhibiting repressors like Msx-1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
